Vorapaxar-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H33FN2O4 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl N-[(1R,6R,9S)-9-[(E)-2-[5-(2-fluorophenyl)-2-pyridinyl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |
InChI |
InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-21-11-12-22-19(14-21)15-25-27(17(2)36-28(25)33)24(22)13-10-20-9-8-18(16-31-20)23-6-4-5-7-26(23)30/h4-10,13,16-17,19,21-22,24-25,27H,3,11-12,14-15H2,1-2H3,(H,32,34)/b13-10+/t17-,19?,21-,22?,24+,25?,27?/m1/s1/i1D3,3D2 |
InChI Key |
YJFXBBHASHRDAP-ZUCJVGMNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)N[C@@H]1CCC2[C@@H](C3[C@H](OC(=O)C3CC2C1)C)/C=C/C4=NC=C(C=C4)C5=CC=CC=C5F |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=C5F)C(OC3=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Vorapaxar-d5 for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist Vorapaxar. The incorporation of five deuterium atoms into the ethyl carbamate moiety makes this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. This document outlines a plausible synthetic route, detailed experimental protocols, purification strategies, and methods for analytical characterization.
Overview of this compound
Vorapaxar is a potent, orally active antiplatelet agent that functions by inhibiting the PAR-1 receptor, a key mediator of thrombin-induced platelet aggregation.[1][2][3] this compound, with a molecular weight of 497.61 g/mol and the chemical formula C₂₉H₂₈D₅FN₂O₄, serves as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of Vorapaxar.[4] The five deuterium atoms are strategically placed on the ethyl group of the carbamate functional group.
Table 1: Physicochemical Properties of Vorapaxar and this compound
| Property | Vorapaxar | This compound |
| Chemical Formula | C₂₉H₃₃FN₂O₄ | C₂₉H₂₈D₅FN₂O₄ |
| Monoisotopic Mass | 492.24 g/mol [5] | 497.27 g/mol |
| Mass Transition (m/z) | 493.2 → 447.2 | 498.6 → 447.2 |
Proposed Synthesis of this compound
Synthesis of Key Intermediates
The synthesis of Vorapaxar originates from the natural product himbacine. A multi-step synthesis yields a key amine intermediate, which is the immediate precursor to the final product. The synthesis of this amine is a complex process and is detailed in several publications on Vorapaxar analogs.
Deuterium Labeling Step
The crucial step is the formation of the deuterated carbamate. This is accomplished by reacting the amine intermediate with deuterated ethyl chloroformate (ethyl-d5 chloroformate).
Experimental Protocol: Synthesis of this compound
-
Preparation of Deuterated Ethyl Chloroformate (C₂D₅OCOCl): Deuterated ethyl chloroformate can be synthesized by reacting deuterated ethanol (C₂D₅OH) with an excess of phosgene (COCl₂) at low temperatures (below 10°C). The reaction is typically carried out in a suitable aprotic solvent. The resulting deuterated ethyl chloroformate is then purified by distillation.
-
Carbamate Formation:
-
Dissolve the amine precursor of Vorapaxar in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of deuterated ethyl chloroformate (prepared in the previous step) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual reagents. A multi-step purification process is necessary to achieve the high purity required for its use as an internal standard.
Column Chromatography
Initial purification is typically performed using silica gel column chromatography.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Elution: Apply the adsorbed crude product to the top of the column and elute with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the components.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Chiral High-Performance Liquid Chromatography (HPLC)
Since Vorapaxar is a chiral molecule, the final purification step to ensure enantiomeric purity often involves preparative chiral HPLC.
Experimental Protocol: Chiral HPLC Purification
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of Vorapaxar enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.
-
Separation: Dissolve the product from the column chromatography step in the mobile phase and inject it onto the chiral HPLC system.
-
Fraction Collection: Collect the peak corresponding to the desired enantiomer of this compound.
-
Solvent Removal: Remove the mobile phase solvents under reduced pressure to yield the highly purified enantiomerically pure this compound.
Recrystallization
Recrystallization can be employed as a final purification step to obtain a crystalline solid with high purity.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the purified this compound in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.
Table 2: Analytical Techniques for this compound Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and determination of deuterium incorporation. | Absence or significant reduction of signals corresponding to the ethyl group protons. The rest of the spectrum should be consistent with the Vorapaxar structure. |
| ¹³C NMR | Structural confirmation. | The carbon signals of the deuterated ethyl group will show characteristic splitting patterns due to C-D coupling. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound (m/z ~498.6 for [M+H]⁺). The isotopic distribution will confirm the presence of five deuterium atoms. |
| Chiral HPLC | Determination of enantiomeric purity. | A single peak corresponding to the desired enantiomer, indicating high enantiomeric excess (>99%). |
| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, N, and F should be within acceptable limits of the theoretical values for C₂₉H₂₈D₅FN₂O₄. |
Conclusion
The synthesis and purification of this compound for research use require a multi-step process involving the synthesis of a deuterated reagent, a key carbamate formation reaction, and a rigorous purification cascade. The protocols outlined in this guide provide a robust framework for obtaining high-purity, enantiomerically pure this compound suitable for use as an internal standard in demanding bioanalytical applications. Careful execution of each step and thorough analytical characterization are paramount to ensure the quality and reliability of the final product.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]
characterization of Vorapaxar-d5 chemical properties
An In-depth Technical Guide to the Chemical Properties of Vorapaxar-d5
Introduction
This compound is the deuterated analog of Vorapaxar, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[1][2] As an antiplatelet agent, Vorapaxar is utilized to mitigate thrombotic cardiovascular events in individuals with a history of myocardial infarction or peripheral arterial disease.[3][4] The incorporation of five deuterium atoms in this compound makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical and Physical Properties
The fundamental chemical properties of this compound and its non-deuterated counterpart, Vorapaxar, are summarized below. Deuteration can influence the pharmacokinetic profile of a drug, a key consideration in its development and analysis.
| Property | This compound | Vorapaxar |
| Molecular Formula | C₂₉H₂₈D₅FN₂O₄ | C₂₉H₃₃FN₂O₄ |
| Molecular Weight | 497.61 g/mol | 492.58 g/mol |
| Synonyms | SCH 530348-d5 | SCH 530348 |
| Appearance | Not specified | Crystalline solid |
| CAS Number (Unlabeled) | 618385-01-6 | 618385-01-6 |
Mechanism of Action
Vorapaxar functions as a reversible, competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor highly expressed on human platelets. Thrombin, a potent platelet activator, normally cleaves the N-terminal domain of PAR-1, exposing a new "tethered ligand" that auto-activates the receptor. This activation triggers a signaling cascade leading to platelet aggregation and thrombosis.
Vorapaxar binds to the PAR-1 receptor, preventing its activation by thrombin and thrombin receptor agonist peptide (TRAP). Consequently, it inhibits thrombin-mediated platelet aggregation. An important characteristic of Vorapaxar is its specificity; it does not inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) or collagen.
PAR-1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the PAR-1 signaling pathway and the inhibitory action of Vorapaxar.
References
Vorapaxar-d5 mechanism of action as a PAR-1 antagonist
An In-depth Technical Guide to the Mechanism of Action of Vorapaxar as a PAR-1 Antagonist
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vorapaxar is a first-in-class, orally active, competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1] By selectively and reversibly binding to PAR-1, Vorapaxar inhibits thrombin-mediated platelet aggregation, a critical pathway in the pathophysiology of atherothrombotic diseases.[2][3] Its long effective half-life, however, renders it an effectively irreversible antagonist in a clinical setting.[4][5] This guide provides a detailed examination of the molecular mechanism of Vorapaxar, the intricacies of PAR-1 signaling, quantitative pharmacological data, and the key experimental protocols used to characterize its activity. The deuterated analogue, Vorapaxar-d5, is utilized as an internal standard in analytical assays; its mechanism of action is considered identical to that of Vorapaxar, as deuteration primarily modifies pharmacokinetic properties rather than pharmacodynamic interactions.
The PAR-1 Signaling Cascade
Thrombin is the most potent activator of platelets and exerts its primary effects through the activation of PAR-1, a G-protein coupled receptor (GPCR). Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by a unique proteolytic mechanism.
Activation Mechanism:
-
Thrombin Cleavage: Thrombin binds to the N-terminal exodomain of PAR-1 and cleaves it at the Arginine41-Serine42 bond.
-
Tethered Ligand Exposure: This cleavage unmasks a new N-terminal sequence, SFLLRN, which acts as a "tethered ligand".
-
Intramolecular Activation: The tethered ligand binds intramolecularly to the receptor's transmembrane core, inducing a conformational change.
-
G-Protein Coupling: This conformational change facilitates the coupling and activation of heterotrimeric G-proteins, primarily Gαq, Gα12/13, and Gαi.
Downstream Signaling:
-
Gαq Pathway: Activation of Gαq stimulates Phospholipase Cβ (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to granule secretion and platelet aggregation.
-
Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This cascade mediates cytoskeletal rearrangement, resulting in the platelet shape change essential for aggregation.
-
Gαi Pathway: Gαi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which further promotes platelet activation.
Caption: The PAR-1 signaling pathway initiated by thrombin cleavage.
Vorapaxar's Mechanism of Antagonism
Vorapaxar is a synthetic analog of himbacine and functions as a selective, competitive PAR-1 inhibitor. It prevents platelet activation by physically blocking the receptor before the tethered ligand can bind and initiate downstream signaling.
Molecular Interaction:
-
Binding Site: High-resolution crystal structures reveal that Vorapaxar binds to an unusual, superficial pocket on PAR-1 that has minimal exposure to the aqueous solvent. This binding pocket is distinct from the deep pockets often seen in other GPCRs.
-
Competitive Inhibition: Vorapaxar occupies the binding site of the tethered ligand (SFLLRN). By doing so, it competitively prevents the intramolecular activation of the receptor even after thrombin has cleaved the N-terminus.
-
Reversibility and Half-Life: While the binding is chemically reversible, Vorapaxar has a very long effective half-life of 3-4 days and a terminal half-life of about 8 days. This prolonged receptor occupancy means that its antiplatelet effect persists for up to four weeks after discontinuation, making it effectively irreversible from a clinical standpoint.
-
Selectivity: Vorapaxar is highly selective for PAR-1 and does not inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP), collagen, or thromboxane mimetics.
References
The Impact of Deuterium Substitution on PAR-1 Antagonist Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the strategic application of deuterium substitution to modulate the metabolic fate of Protease-Activated Receptor-1 (PAR-1) antagonists. While direct, publicly available pharmacokinetic data on a deuterated PAR-1 antagonist is limited, this guide will establish the core principles of deuterium's impact on drug metabolism, detail the PAR-1 signaling pathway, and present a comprehensive case study on a deuterated CRF1 antagonist. This case study will serve as a practical exemplar, complete with quantitative data and detailed experimental protocols, to illustrate the profound effects of deuterium substitution on metabolic stability.
Introduction: The Rationale for Deuterating PAR-1 Antagonists
Protease-Activated Receptor-1 (PAR-1) is a G-protein coupled receptor that plays a pivotal role in thrombosis. Upon activation by thrombin, PAR-1 initiates a signaling cascade that leads to platelet aggregation. Consequently, PAR-1 antagonists, such as Vorapaxar, have been developed as potent antiplatelet therapies for the prevention of thrombotic cardiovascular events.
A critical aspect of drug development is optimizing a molecule's pharmacokinetic profile, particularly its metabolic stability. Rapid metabolism can lead to a short half-life, requiring frequent dosing and potentially leading to the formation of toxic metabolites. One innovative strategy to enhance metabolic stability is selective deuterium substitution.
Deuterium (²H or D), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than its lighter counterpart, protium (¹H). This difference in bond strength can lead to a "Kinetic Isotope Effect" (KIE), where the rate of a chemical reaction, particularly one involving the cleavage of a C-H bond by metabolic enzymes like cytochrome P450 (CYP450), is significantly slowed when hydrogen is replaced by deuterium.[1][2] By strategically placing deuterium at known sites of metabolism on a PAR-1 antagonist, it is possible to attenuate its metabolic clearance, thereby improving its pharmacokinetic properties.[3][4]
The PAR-1 Signaling Pathway
Understanding the PAR-1 signaling pathway is crucial for appreciating the therapeutic target of PAR-1 antagonists. The activation of PAR-1 by thrombin is a unique proteolytic event.
As depicted in Figure 1, thrombin cleaves the N-terminal domain of the PAR-1 receptor, unmasking a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the receptor itself, inducing a conformational change that activates intracellular G-proteins, primarily Gαq and Gα12/13. Activation of these G-proteins initiates downstream signaling cascades, including the activation of phospholipase C (PLC) and RhoA, ultimately leading to an increase in intracellular calcium, protein kinase C (PKC) activation, and platelet aggregation. PAR-1 antagonists work by competitively binding to the receptor and preventing its activation by the tethered ligand.
Case Study: Deuterium Substitution of a CRF1 Antagonist
To illustrate the quantitative impact of deuterium substitution on drug metabolism, we will examine a detailed study on a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, 7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole (referred to as NVS-CRF38). In this study, the primary site of metabolism was identified as the O-methyl group, which undergoes O-demethylation. To mitigate this, a deuterated analog, [¹³CD₃] NVS-CRF38, was synthesized and its pharmacokinetic profile was compared to the parent compound.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies comparing NVS-CRF38 and its deuterated analog.
Table 1: In Vitro Metabolic Stability in Rat and Human Liver Microsomes
| Compound | Species | Intrinsic Clearance (CLint) based on Substrate Depletion (μL/min/mg) | Intrinsic Clearance (CLint) based on Metabolite Formation (μL/min/mg) | Kinetic Isotope Effect (KH/KD) from Substrate Depletion | Kinetic Isotope Effect (KH/KD) from Metabolite Formation |
| NVS-CRF38 | Rat | 100 ± 10 | 90 ± 8 | 2.1 | 7.5 |
| [¹³CD₃] NVS-CRF38 | Rat | 48 ± 5 | 12 ± 2 | ||
| NVS-CRF38 | Human | 45 ± 4 | 40 ± 3 | 2.0 | 6.7 |
| [¹³CD₃] NVS-CRF38 | Human | 22 ± 3 | 6 ± 1 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Route | NVS-CRF38 | [¹³CD₃] NVS-CRF38 |
| Dose (mg/kg) | IV | 1 | 1 |
| CL (mL/min/kg) | IV | 25 ± 3 | 18 ± 2 |
| Vss (L/kg) | IV | 2.1 ± 0.2 | 2.0 ± 0.3 |
| t½ (h) | IV | 1.2 ± 0.1 | 1.6 ± 0.2 |
| AUC (ng·h/mL) | IV | 670 ± 80 | 930 ± 110 |
| Dose (mg/kg) | PO | 10 | 10 |
| Cmax (ng/mL) | PO | 450 ± 60 | 680 ± 90 |
| Tmax (h) | PO | 1.0 ± 0.5 | 1.5 ± 0.5 |
| AUC (ng·h/mL) | PO | 2100 ± 250 | 3800 ± 420 |
| F (%) | PO | 31 | 41 |
Data are presented as mean ± standard deviation. CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; AUC: Area under the curve; Cmax: Maximum concentration; Tmax: Time to maximum concentration; F: Bioavailability.
The in vitro data clearly demonstrate a significant kinetic isotope effect, with the deuterated compound showing a 2-fold decrease in clearance based on substrate depletion and a nearly 7-fold decrease based on the formation of the O-desmethyl metabolite. This translates to a marked improvement in the in vivo pharmacokinetic profile in rats, with the deuterated analog exhibiting lower clearance, a longer half-life, and a substantial increase in overall exposure (AUC) following both intravenous and oral administration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the case study.
3.2.1. In Vitro Metabolic Stability Assay
-
System: Rat and human liver microsomes.
-
Incubation:
-
A solution containing liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4) was pre-warmed at 37°C for 5 minutes.
-
The metabolic reaction was initiated by the addition of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction was quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Samples were centrifuged to precipitate proteins.
-
The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and the formation of the O-desmethyl metabolite.
-
-
Data Calculation:
-
The half-life (t½) was determined from the slope of the natural logarithm of the remaining parent drug concentration versus time.
-
Intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein per mL).
-
3.2.2. In Vivo Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV): A single dose (1 mg/kg) was administered via the tail vein as a solution in a suitable vehicle (e.g., 20% Solutol HS 15 in water).
-
Oral (PO): A single dose (10 mg/kg) was administered by oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood was collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma samples were prepared for analysis by protein precipitation with acetonitrile containing an internal standard.
-
The concentrations of the parent drug and its deuterated analog were determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (CL, Vss, t½, Cmax, Tmax, AUC) were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in this research, the following diagrams illustrate the experimental workflow and the logical relationship of how deuterium substitution impacts pharmacokinetics.
Conclusion
Deuterium substitution represents a powerful and validated strategy in medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. By leveraging the kinetic isotope effect, researchers can strategically slow down the rate of metabolic degradation at specific "soft spots" within a molecule. As demonstrated through the detailed case study, this approach can lead to significant improvements, including reduced clearance, extended half-life, and increased systemic exposure.
For the development of next-generation PAR-1 antagonists, identifying the primary sites of metabolism and applying selective deuteration could lead to drugs with more favorable dosing regimens and potentially improved safety profiles by reducing the formation of unwanted metabolites. The experimental protocols and data presented in this guide provide a robust framework for designing and evaluating deuterated compounds, offering a clear path to optimizing the therapeutic potential of this important class of antiplatelet agents.
References
Vorapaxar-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist, Vorapaxar. This document outlines the typical data found in a Certificate of Analysis (CoA), details the experimental methodologies for purity assessment, and illustrates the compound's mechanism of action through a detailed signaling pathway diagram. This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Vorapaxar in biological matrices.
Certificate of Analysis: Key Quality Parameters
A Certificate of Analysis for this compound provides essential information regarding its identity, purity, and quality. While a batch-specific CoA is provided upon purchase, the following tables summarize the typical specifications and data for this stable isotope-labeled standard.
Table 1: General Information and Chemical Properties
| Parameter | Specification |
| Chemical Name | N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-Fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]carbamic Acid Ethyl Ester-d5 Sulfate |
| Synonyms | SCH 530348-d5 |
| Molecular Formula | C₂₉H₂₈D₅FN₂O₄ |
| Molecular Weight | 497.61 g/mol |
| CAS Number | Not available (for deuterated form) |
| Appearance | Crystalline solid |
| Storage Conditions | -20°C for long-term storage |
Table 2: Purity and Analytical Data
| Parameter | Method | Specification |
| Purity | HPLC/UPLC | ≥98% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |
| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |
| Solubility | - | Soluble in DMSO (~30 mg/mL) and Dimethylformamide |
| UV/Vis Absorbance | UV/Vis Spectroscopy | λmax: 272, 306 nm |
Purity Assessment: Experimental Protocols
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chemical purity of this compound and to detect the presence of any non-deuterated Vorapaxar or other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate buffer (pH 4.5)
-
This compound reference standard
-
Vorapaxar reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and Ammonium Acetate buffer (e.g., 60:40 v/v). The exact ratio may be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 272 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity
Objective: To confirm the identity and determine the isotopic purity of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Reagents:
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Water (LC-MS grade) with 0.1% formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase composition to a concentration suitable for MS detection (e.g., 100 ng/mL).
-
LC Conditions:
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
This compound transition: m/z 498.6 → [fragment ion]
-
Vorapaxar transition: m/z 493.6 → [fragment ion]
-
-
-
Analysis: The isotopic purity is determined by comparing the signal intensity of the deuterated parent ion (m/z 498.6) to that of the non-deuterated parent ion (m/z 493.6).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Vorapaxar and a typical experimental workflow for its analysis.
Caption: Mechanism of Action of Vorapaxar as a PAR-1 Antagonist.
Caption: Experimental Workflow for this compound Purity Assessment.
Mechanism of Action
Vorapaxar is a potent and selective antagonist of the protease-activated receptor-1 (PAR-1), a G-protein coupled receptor highly expressed on the surface of human platelets.[1][2] Thrombin, a key serine protease in the coagulation cascade, is the most potent activator of platelets and exerts its effects primarily through PAR-1.[2][3][4]
Thrombin binds to and cleaves the N-terminal domain of the PAR-1 receptor, which unmasks a new N-terminus that acts as a tethered ligand, leading to receptor activation. This activation initiates a downstream signaling cascade through G-proteins (primarily Gq and G12/13), activating phospholipase C and ultimately leading to an increase in intracellular calcium and platelet aggregation.
Vorapaxar acts as a competitive and reversible antagonist by binding to the PAR-1 receptor, thereby preventing thrombin from binding and cleaving it. This selective blockade of PAR-1 inhibits thrombin-induced platelet aggregation without affecting platelet aggregation induced by other agonists like ADP, collagen, or thromboxane A2. The deuteration in this compound does not alter this mechanism of action but provides a distinct mass signature for its use as an internal standard in analytical assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]
Navigating the Solubility and Stability of Vorapaxar-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist, Vorapaxar. Understanding these fundamental physicochemical properties is critical for the development of robust analytical methods, formulation design, and ensuring the integrity of preclinical and clinical studies. This document synthesizes available data on solubility in common laboratory solvents and behavior under various stress conditions, offering detailed experimental protocols and clear data visualization to support laboratory investigations.
Solubility Profile of this compound
Precise quantitative solubility data for this compound is not extensively published. However, data for the non-deuterated form, Vorapaxar, serves as a valuable proxy due to the minor structural modification. The deuteration is not expected to significantly alter the molecule's polarity and, therefore, its solubility in organic solvents.
Qualitative and Quantitative Solubility of Vorapaxar
Vorapaxar is a crystalline solid that is sparingly soluble in aqueous buffers.[1] To achieve higher concentrations in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute with the aqueous buffer of choice.[1]
A summary of the available quantitative solubility data for Vorapaxar in various solvents is presented in Table 1.
| Solvent System | Approximate Solubility (mg/mL) | Reference |
| DMSO | ~30 | [1] |
| Dimethylformamide (DMF) | ~30 | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [1] |
Table 1: Quantitative Solubility of Vorapaxar in Laboratory Solvents
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The Shake-Flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline for determining the solubility of this compound in various laboratory solvents.
References
The Metabolic Fate of Vorapaxar-d5 In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro metabolic fate of Vorapaxar-d5, a deuterated stable isotope-labeled version of the protease-activated receptor-1 (PAR-1) antagonist, Vorapaxar. By leveraging the principles of drug metabolism and the kinetic isotope effect, this document outlines the expected metabolic pathways, provides detailed experimental protocols for their investigation, and presents hypothetical quantitative data to guide research efforts.
Introduction to Vorapaxar and the Rationale for Deuteration
Vorapaxar is a potent, orally active antiplatelet agent that functions by reversibly inhibiting PAR-1, the primary receptor for thrombin on human platelets.[1][2] Thrombin is a key activator of platelets in arterial thrombosis, and by blocking its action, Vorapaxar reduces the risk of thrombotic cardiovascular events.[2]
The metabolism of Vorapaxar is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][3] Specifically, CYP3A4 and, to a lesser extent, CYP2J2 are responsible for its biotransformation into various metabolites. The two major metabolites are M19, formed through carbamate cleavage, and M20, a monohydroxylated derivative that is also pharmacologically active.
The use of deuterated compounds, such as this compound, is a common strategy in drug development to investigate and potentially improve a drug's pharmacokinetic profile. The substitution of hydrogen with its heavier isotope, deuterium, can slow down the rate of metabolic reactions at the site of deuteration due to the kinetic isotope effect. This can lead to a longer half-life, increased drug exposure, and potentially a more favorable side-effect profile by altering the formation of certain metabolites. This guide will explore the expected impact of deuteration on the in vitro metabolism of Vorapaxar.
In Vitro Metabolic Pathways of Vorapaxar and this compound
The primary metabolic pathways of Vorapaxar involve N-dealkylation and oxidation. The introduction of deuterium atoms in this compound is anticipated to influence the rate of these transformations. The following diagram illustrates the proposed metabolic pathways for both compounds.
Experimental Protocols for In Vitro Metabolism Studies
The following protocols are designed to investigate the metabolic fate of this compound in human liver microsomes.
Incubation with Human Liver Microsomes (HLMs)
This experiment aims to determine the rate of metabolism of this compound and identify the resulting metabolites.
Materials:
-
This compound
-
Vorapaxar (for comparison)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a stock solution of this compound and Vorapaxar in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the substrate (this compound or Vorapaxar) to the incubation mixture at a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Cytochrome P450 Reaction Phenotyping
This protocol identifies the specific CYP enzymes responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2J2, and others)
-
Specific chemical inhibitors for CYP enzymes (e.g., ketoconazole for CYP3A4)
-
Pooled HLMs
-
Other materials as listed in section 3.1
Procedure:
-
Recombinant Enzyme Screening: Incubate this compound with a panel of individual recombinant human CYP enzymes following the procedure in section 3.1.
-
Chemical Inhibition: Incubate this compound with pooled HLMs in the presence and absence of specific CYP inhibitors. Pre-incubate the HLMs and inhibitor for 10 minutes before adding the substrate.
-
Analyze the samples by LC-MS/MS to determine the rate of metabolite formation. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.
Analytical Methodology: LC-MS/MS
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer.
Typical LC Conditions:
-
Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from its metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Multiple Reaction Monitoring (MRM): Monitor the specific mass transitions for Vorapaxar, this compound, and their expected metabolites. The mass transitions for Vorapaxar and this compound have been reported as m/z 591.4/447.2 and 498.6/447.2, respectively.
Experimental Workflow
The overall workflow for investigating the in vitro metabolism of this compound is depicted below.
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected quantitative outcomes from the in vitro metabolism studies of Vorapaxar and this compound. These are hypothetical data based on the known metabolism of Vorapaxar and the anticipated kinetic isotope effect.
Table 1: Metabolic Stability of Vorapaxar and this compound in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Vorapaxar | 25 | 27.7 |
| This compound | 40 | 17.3 |
Table 2: Formation of Major Metabolites in Human Liver Microsomes (at 30 minutes)
| Parent Compound | Metabolite | Peak Area Ratio (Metabolite/Internal Standard) |
| Vorapaxar | M19 | 1.25 |
| M20 | 0.85 | |
| This compound | M19-d5 | 0.70 |
| M20-d5 | 0.82 |
Table 3: CYP450 Reaction Phenotyping for this compound M19-d5 Formation
| Condition | % of Control M19-d5 Formation |
| Control (Pooled HLMs) | 100 |
| + Ketoconazole (CYP3A4 inhibitor) | 12 |
| Recombinant CYP3A4 | 88 |
| Recombinant CYP2J2 | 5 |
| Other Recombinant CYPs | < 2 |
Conclusion
This technical guide provides a comprehensive framework for investigating the in vitro metabolic fate of this compound. The provided experimental protocols and hypothetical data offer a solid foundation for researchers to design and execute their studies. The anticipated slower rate of metabolism for this compound, particularly in the formation of the M19-d5 metabolite, highlights the potential for deuterium substitution to favorably alter the pharmacokinetic properties of Vorapaxar. Further empirical studies are necessary to confirm these hypotheses and fully elucidate the metabolic profile of this deuterated compound.
References
- 1. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 530348 (Vorapaxar), a potent oral thrombin protease-activated receptor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role for Thrombin Receptor Antagonism With Vorapaxar in Secondary Prevention of Atherothrombotic Events: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Foundational Research on Deuterated PAR-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-activated receptor-1 (PAR-1) is a well-validated target for antiplatelet therapy. The development of PAR-1 inhibitors has been a significant advancement in the management of thrombotic diseases. However, like many therapeutics, the utility of existing PAR-1 inhibitors can be limited by their pharmacokinetic and metabolic profiles. One emerging strategy to enhance the therapeutic potential of small molecule drugs is selective deuteration. This technical guide provides an in-depth overview of the foundational research and conceptual framework for the development of deuterated PAR-1 inhibitors. It covers the rationale for deuteration, proposed synthesis strategies, detailed experimental protocols for characterization, and a discussion of the potential improvements in pharmacokinetic and pharmacodynamic properties.
Introduction: The Rationale for Deuterating PAR-1 Inhibitors
Protease-activated receptor-1 (PAR-1) is a G-protein coupled receptor that is activated by thrombin and plays a crucial role in platelet aggregation.[1] Vorapaxar and atopaxar are examples of PAR-1 antagonists that have been developed to inhibit thrombin-mediated platelet activation.[2] While effective, the metabolism of these drugs, often mediated by cytochrome P450 (CYP) enzymes, can influence their efficacy and safety profiles.[3]
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy in drug development to improve the metabolic stability of pharmaceuticals.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can result in:
-
Improved Pharmacokinetic Profile: Slower metabolism can lead to a longer drug half-life, increased plasma exposure (AUC), and potentially a reduced dosing frequency.
-
Enhanced Safety: By reducing the formation of potentially reactive or toxic metabolites, deuteration can lead to an improved safety and tolerability profile.
-
Increased Efficacy: A more consistent and sustained plasma concentration of the active drug may lead to improved therapeutic efficacy.
The successful development and approval of deuterated drugs such as deutetrabenazine and deucravacitinib have validated this approach, demonstrating clinically meaningful benefits over their non-deuterated counterparts. Applying this strategy to PAR-1 inhibitors could lead to a new generation of antiplatelet agents with superior therapeutic properties.
Synthesis of Deuterated PAR-1 Inhibitors
While specific synthesis routes for deuterated PAR-1 inhibitors are not yet widely published, general strategies for the introduction of deuterium into organic molecules can be adapted. A common approach involves the use of deuterated reagents in the final steps of the synthesis to introduce deuterium at specific, metabolically vulnerable positions.
For a hypothetical deuterated analog of a PAR-1 inhibitor, let's call it "Deutero-PAR1-Inhibitor," the synthesis could involve the following conceptual steps, based on general deuteration techniques:
-
Identification of Metabolic Hotspots: The first step is to identify the primary sites of metabolism on the parent PAR-1 inhibitor molecule through in vitro metabolism studies with liver microsomes and subsequent metabolite identification by mass spectrometry.
-
Retrosynthetic Analysis: A retrosynthetic strategy is then devised to allow for the introduction of deuterium at the identified metabolic hotspots.
-
Deuteration of a Key Intermediate: A key intermediate in the synthesis of the PAR-1 inhibitor would be synthesized with deuterium incorporated at the desired positions. This can be achieved using various methods, such as:
-
Reduction with deuterated reagents: Using reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LAD) to introduce deuterium.
-
Catalytic deuteration: Employing deuterium gas (D2) with a metal catalyst.
-
Using deuterated building blocks: Starting the synthesis with commercially available deuterated starting materials.
-
-
Final Assembly: The deuterated intermediate is then carried through the remaining synthetic steps to yield the final deuterated PAR-1 inhibitor.
An illustrative workflow for the synthesis of a deuterated compound is presented below.
In Vitro and In Vivo Characterization: A Comparative Approach
A comprehensive preclinical evaluation would be necessary to compare the properties of a deuterated PAR-1 inhibitor to its non-deuterated parent compound. The following tables present hypothetical comparative data for "Deutero-PAR1-Inhibitor" versus its non-deuterated analog, "Proto-PAR1-Inhibitor."
In Vitro Potency and Selectivity
The in vitro potency and selectivity of the deuterated compound would be assessed to ensure that the modification does not negatively impact its primary pharmacological activity.
Table 1: Comparative In Vitro Potency of Proto-PAR1-Inhibitor and Deutero-PAR1-Inhibitor
| Parameter | Proto-PAR1-Inhibitor | Deutero-PAR1-Inhibitor |
| PAR-1 Binding Affinity (Ki, nM) | 1.5 | 1.4 |
| PAR-1 Functional Inhibition (IC50, nM) | 8.2 | 8.5 |
| Selectivity vs. PAR-4 (fold) | >1000 | >1000 |
In Vitro Metabolic Stability
Metabolic stability would be a key parameter to evaluate the success of the deuteration strategy.
Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Parameter | Proto-PAR1-Inhibitor | Deutero-PAR1-Inhibitor |
| Half-life (t1/2, min) | 35 | 95 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 19.8 | 7.3 |
In Vivo Pharmacokinetics
In vivo pharmacokinetic studies in animal models would be conducted to assess the impact of deuteration on drug exposure and half-life.
Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Parameter | Proto-PAR1-Inhibitor | Deutero-PAR1-Inhibitor |
| Cmax (ng/mL) | 450 | 620 |
| Tmax (h) | 1.0 | 1.5 |
| AUC (0-24h) (ng·h/mL) | 2800 | 5900 |
| Terminal Half-life (t1/2, h) | 4.5 | 9.8 |
| Oral Bioavailability (%) | 40 | 75 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of deuterated PAR-1 inhibitors.
PAR-1 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compound for the PAR-1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the PAR-1 receptor.
Materials:
-
Membrane preparations from cells expressing human PAR-1.
-
Radioligand (e.g., [3H]-Vorapaxar).
-
Test compounds (deuterated and non-deuterated PAR-1 inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a PAR-1 inhibitor to block the increase in intracellular calcium induced by a PAR-1 agonist.
Objective: To determine the functional inhibitory potency (IC50) of the test compound.
Materials:
-
Cells stably expressing human PAR-1 (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
PAR-1 agonist (e.g., thrombin or SFLLRN peptide).
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the PAR-1 expressing cells in the microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Measure the baseline fluorescence.
-
Add the PAR-1 agonist and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the response.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Platelet Aggregation Assay
This assay assesses the ability of the PAR-1 inhibitor to prevent platelet aggregation induced by a PAR-1 agonist.
Objective: To evaluate the antiplatelet activity of the test compound.
Materials:
-
Freshly drawn human blood from healthy volunteers.
-
Anticoagulant (e.g., citrate).
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
PAR-1 agonist (e.g., thrombin or TRAP-6).
-
Test compounds.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP from whole blood.
-
Pre-incubate the PRP with various concentrations of the test compound in the aggregometer cuvette.
-
Add the PAR-1 agonist to induce platelet aggregation.
-
Monitor the change in light transmission through the PRP as a measure of aggregation.
-
Determine the concentration of the test compound that inhibits platelet aggregation by 50% (IC50).
PAR-1 Signaling Pathway
Understanding the PAR-1 signaling pathway is crucial for interpreting the effects of PAR-1 inhibitors. Upon activation by thrombin, PAR-1 couples to multiple G-proteins, primarily Gαq/11 and Gα12/13, initiating downstream signaling cascades that lead to platelet activation and other cellular responses.
Conclusion
The selective deuteration of PAR-1 inhibitors represents a promising strategy for developing next-generation antiplatelet therapies. By leveraging the kinetic isotope effect, it is conceptually feasible to design molecules with improved metabolic stability, leading to enhanced pharmacokinetic profiles and potentially a better safety and efficacy profile. The in-depth technical guide provided here outlines the rationale, synthetic considerations, and detailed experimental protocols necessary for the foundational research and development of deuterated PAR-1 inhibitors. Further research in this area is warranted to translate the theoretical benefits of deuteration into clinically superior antiplatelet agents.
References
- 1. Thrombin receptor antagonists; recent advances in PAR-1 antagonist development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating PAR-1 Antagonism: A Technical Guide to Vorapaxar-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vorapaxar-d5, a deuterated analog of the potent and selective Protease-Activated Receptor-1 (PAR-1) antagonist, Vorapaxar. This document furnishes researchers with critical information on sourcing research-grade this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action through the PAR-1 signaling pathway.
Core Topic: this compound
This compound is a stable isotope-labeled version of Vorapaxar, an antiplatelet agent that functions as a competitive and reversible antagonist of the PAR-1 receptor, also known as the thrombin receptor. The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the compound from its non-labeled counterpart using mass spectrometry.
Supplier Information for Research Quantities
Sourcing high-purity this compound is crucial for reliable and reproducible research outcomes. The following table summarizes key information from prominent suppliers offering this compound in research quantities.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedChemExpress | This compound | HY-10119S | >98% | 1mg, 5mg, 10mg |
| Pharmaffiliates | This compound Sulfate | PA STI 087350 | Not specified | Inquire for details |
| VIVAN Life Sciences | Vorapaxar D5 | VLDL-01964 | Not specified | Inquire for details |
| Cayman Chemical | Vorapaxar | 23119 | ≥98% | 1mg, 5mg, 10mg, 25mg |
| Selleck Chemicals | Vorapaxar | S8067 | >99% | 5mg, 10mg, 50mg, 100mg |
Note: The information provided is based on publicly available data and may be subject to change. Researchers are advised to verify details directly with the suppliers.
Mechanism of Action: The PAR-1 Signaling Pathway
Vorapaxar exerts its antiplatelet effect by inhibiting the activation of PAR-1 by thrombin. Thrombin, a key serine protease in the coagulation cascade, cleaves the N-terminal extracellular domain of the PAR-1 receptor. This cleavage exposes a new N-terminus that acts as a "tethered ligand," which then binds to the receptor itself, initiating a conformational change and subsequent intracellular signaling. This signaling primarily occurs through G-protein coupling (Gq, G12/13, and Gi) leading to platelet activation, aggregation, and secretion. Vorapaxar competitively binds to the PAR-1 receptor, preventing thrombin from cleaving and activating it, thereby blocking downstream signaling.[1]
Below is a diagram illustrating the PAR-1 signaling pathway and the inhibitory action of Vorapaxar.
Experimental Protocols
This section outlines key experimental methodologies for the in vitro and in vivo characterization of this compound.
In Vitro Platelet Aggregation Assay
This assay is fundamental to assessing the antiplatelet efficacy of Vorapaxar.
Objective: To determine the inhibitory effect of this compound on thrombin-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Use a light transmission aggregometer to measure platelet aggregation.
-
Pre-warm PRP samples to 37°C.
-
Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time.
-
Initiate platelet aggregation by adding a PAR-1 agonist, such as thrombin or thrombin receptor-activating peptide (TRAP).
-
Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximal platelet aggregation.
-
In Vitro Calcium Mobilization Assay
This assay measures the functional consequence of PAR-1 activation and its inhibition by Vorapaxar.
Objective: To quantify the inhibition of PAR-1 mediated intracellular calcium release by this compound.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line expressing PAR-1 (e.g., human platelets, endothelial cells, or a recombinant cell line) in appropriate media.
-
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Incubate the cells with various concentrations of this compound or a vehicle control.
-
Stimulate the cells with a PAR-1 agonist (e.g., thrombin or TRAP).
-
Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of the calcium response by this compound at each concentration.
-
Determine the IC50 value for the inhibition of calcium mobilization.
-
The following diagram outlines the general workflow for a cell-based functional assay.
In Vivo Pharmacokinetic Analysis using LC-MS/MS
The deuterated nature of this compound makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Objective: To accurately quantify the concentration of Vorapaxar in biological samples (e.g., plasma, tissue homogenates).
Methodology:
-
Sample Preparation:
-
Collect biological samples at various time points after administration of Vorapaxar.
-
Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Spike the samples with a known concentration of this compound as an internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with appropriate mobile phases (e.g., acetonitrile and water with formic acid).
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both Vorapaxar and this compound.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of Vorapaxar to this compound against the concentration of Vorapaxar standards.
-
Use the standard curve to determine the concentration of Vorapaxar in the unknown samples.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
This technical guide provides a foundational resource for researchers working with this compound. By understanding its mechanism, sourcing, and appropriate experimental application, scientists can effectively utilize this valuable tool to advance our knowledge of PAR-1 biology and its role in health and disease.
References
Methodological & Application
Quantitative Analysis of Vorapaxar in Human Plasma using Vorapaxar-d5 by LC-MS/MS
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Vorapaxar in human plasma using its deuterated internal standard, Vorapaxar-d5. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Vorapaxar.
Introduction
Vorapaxar is a selective and competitive antagonist of the protease-activated receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation.[1][2] It is used as an antiplatelet agent to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[3] Accurate and reliable quantification of Vorapaxar in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis, leading to improved accuracy and precision.
This application note describes a robust and sensitive LC-MS/MS method for the determination of Vorapaxar in human plasma. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry.
Signaling Pathway of Vorapaxar
Vorapaxar exerts its antiplatelet effect by inhibiting the signaling cascade initiated by the activation of PAR-1 by thrombin. Thrombin cleaves the N-terminus of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and subsequent G-protein coupling (Gαq, Gα12/13, and Gαi). This activation triggers a series of downstream events, including platelet aggregation and granule release. Vorapaxar, by binding to the PAR-1 receptor, prevents this activation and blocks the downstream signaling pathways.
Figure 1. Simplified signaling pathway of PAR-1 and the inhibitory action of Vorapaxar.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for the analysis of Vorapaxar in human plasma.
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Curve Range | 1.00 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Model | Linear, 1/x² weighting |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1.00 | ≤ 5.0 | ≤ 5.0 | ± 15.0 |
| LQC | 3.00 | ≤ 4.5 | ≤ 4.8 | ± 10.0 |
| MQC | 500 | ≤ 3.0 | ≤ 3.5 | ± 8.0 |
| HQC | 800 | ≤ 2.5 | ≤ 3.3 | ± 7.5 |
| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Vorapaxar | 85.2 | 98.5 |
| This compound | 86.1 | 99.1 |
Experimental Protocols
Materials and Reagents
-
Vorapaxar reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY™ UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vorapaxar and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Vorapaxar stock solution with a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) acetonitrile:water mixture.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for standards, quality controls, and unknown samples.
-
Add 50 µL of human plasma to each tube.
-
Spike 10 µL of the appropriate Vorapaxar working solution to the calibration standards and quality controls. For unknown samples, add 10 µL of 50:50 acetonitrile:water.
-
Add 20 µL of the this compound internal standard working solution to all tubes except for the blank plasma.
-
Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Setting |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 1.5 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
| MRM Transitions | Analyte |
| Vorapaxar | |
| This compound |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Vorapaxar in human plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unmet needs in the management of acute myocardial infarction: role of novel protease-activated receptor-1 antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic drug evaluation of vorapaxar for secondary prevention after acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Vorapaxar in Human Plasma by LC-MS/MS using Vorapaxar-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vorapaxar in human plasma. The method utilizes Vorapaxar-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Vorapaxar.
Introduction
Vorapaxar is a reversible antagonist of the protease-activated receptor-1 (PAR-1), which inhibits thrombin-induced platelet aggregation.[1][2] It is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease.[1] Monitoring the plasma concentration of Vorapaxar is crucial for optimizing dosage and ensuring therapeutic efficacy. This application note presents a complete LC-MS/MS workflow for the accurate and precise quantification of Vorapaxar in human plasma.
Experimental Workflow
The overall experimental workflow for the analysis of Vorapaxar in human plasma is depicted in the following diagram.
Materials and Methods
Reagents and Chemicals
-
Vorapaxar reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Standard and Internal Standard Stock Solutions
Prepare stock solutions of Vorapaxar and this compound in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C. Working solutions are prepared by diluting the stock solutions with a mixture of methanol and water (1:1, v/v).
Sample Preparation Protocol
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: Waters ACQUITY UPLC™ or equivalent
-
Column: Pursuit XRs-100Å, C18, 4.6 x 50 mm, 10 µm[3]
-
Mobile Phase A: 5mM Ammonium Formate Buffer (pH 4.0)[3]
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient: Isocratic with 40% Mobile Phase A and 60% Mobile Phase B
-
Run Time: 3.5 minutes
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
Quantitative Data Summary
The following table summarizes the mass spectrometric parameters for Vorapaxar and its internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Vorapaxar | 591.4 | 447.2 | 200 |
| This compound | 596.4 | 452.2 | 200 |
Note: The mass transition for this compound has been corrected based on the expected mass shift from the addition of five deuterium atoms to the Vorapaxar molecule. The previously reported precursor ion of 498.6 m/z is likely erroneous.
Logical Relationship of Key Method Steps
The development of this LC-MS/MS method follows a logical progression of steps to ensure accurate and reliable quantification of Vorapaxar.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of Vorapaxar in human plasma. The use of a stable isotope-labeled internal standard and a straightforward sample preparation procedure ensures high accuracy and precision. This method is well-suited for supporting clinical and preclinical studies of Vorapaxar.
References
Application Note: Quantitative Analysis of Vorapaxar in Human Plasma using a Validated UPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Vorapaxar in human plasma. The assay utilizes Vorapaxar-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, and the chromatographic separation is achieved in a short run time, making it suitable for high-throughput analysis in clinical and pharmacological research. This method has been validated for its selectivity, linearity, accuracy, precision, recovery, and matrix effect.
Introduction
Vorapaxar is a reversible antagonist of the protease-activated receptor-1 (PAR-1) and is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[1][2] Accurate quantification of Vorapaxar in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This UPLC-MS/MS method provides a reliable tool for researchers and scientists in these fields.
Experimental Protocols
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY™ UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | 5mM Ammonium Formate Buffer (pH 4.0):Methanol:Acetonitrile (40:30:30, v/v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 3.5 minutes |
MS/MS Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vorapaxar | 495.2 | 447.2 |
| This compound | 500.2* | 447.2 |
*Note on this compound MRM Transition: Several literature sources report a precursor ion of m/z 498.6 and a product ion of m/z 447.2 for this compound. However, a precursor ion with a lower mass than the product ion is not physically possible in collision-induced dissociation. This is likely a recurring typographical error. The molecular weight of Vorapaxar (free base) is 494.2 g/mol , and with the addition of five deuterium atoms, the molecular weight of this compound is approximately 499.2 g/mol . Therefore, the protonated molecule [M+H]+ would be approximately m/z 500.2. The proposed transition of 500.2 -> 447.2 is scientifically sound, assuming a common fragmentation pathway with the parent compound.
Quantitative Data Summary
The method was validated over a linear range of 1.00 to 1000 ng/mL for Vorapaxar in human plasma. The following tables summarize the validation results.
Table 2: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1.00 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1.00 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low | 3.00 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 3.00 | > 85 | 85 - 115 |
| High | 800 | > 85 | 85 - 115 |
Mandatory Visualizations
Experimental Workflow
Vorapaxar Mechanism of Action
References
Application Notes and Protocols for the Preparation of Vorapaxar-d5 Stock Solutions in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorapaxar is a reversible antagonist of the protease-activated receptor-1 (PAR-1), acting as a potent antiplatelet agent to reduce thrombotic cardiovascular events. In bioanalytical method development and validation for the quantification of Vorapaxar in biological matrices, a stable isotope-labeled internal standard (IS) is crucial for achieving accurate and precise results. Vorapaxar-d5, a deuterated analog of Vorapaxar, is the preferred IS as it shares similar physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction and ionization in mass spectrometry, thus compensating for matrix effects and variability in the analytical process.
These application notes provide a detailed protocol for the preparation of this compound stock solutions, essential for the construction of calibration curves and quality control samples in bioanalytical assays, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound (crystalline solid, ≥98% purity)
-
Vorapaxar (reference standard, crystalline solid, ≥98% purity)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ultrapure water
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator
Experimental Protocols
Preparation of this compound Primary Stock Solution (1 mg/mL)
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh a suitable amount (e.g., 1 mg) of this compound solid using a calibrated analytical balance.
-
Transfer the weighed this compound to a clean, dry Class A volumetric flask (e.g., 1 mL).
-
Add a small volume of HPLC-grade Dimethyl sulfoxide (DMSO) to dissolve the solid. Based on the solubility of Vorapaxar, DMSO is a suitable solvent.[1]
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Once completely dissolved, bring the solution to the final volume with DMSO.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.
Preparation of this compound Working Stock Solutions
Working stock solutions are prepared by diluting the primary stock solution to lower concentrations. The following is an example of preparing a 10 µg/mL working stock solution:
-
Transfer 100 µL of the 1 mg/mL this compound primary stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume with a 50:50 (v/v) mixture of acetonitrile and water. This solvent is often compatible with the initial mobile phase conditions of reversed-phase LC-MS/MS methods.
-
Mix thoroughly by vortexing.
-
Label the solution appropriately.
Further dilutions can be made serially to achieve the desired concentration for spiking into plasma samples.
Preparation of Calibration Curve and Quality Control (QC) Samples
Calibration curve (CC) and quality control (QC) samples are prepared by spiking a known amount of Vorapaxar standard solutions and a constant amount of the this compound internal standard working solution into a blank biological matrix (e.g., human plasma).
Storage and Stability
-
Primary Stock Solution (in DMSO): Store the 1 mg/mL this compound primary stock solution at -20°C in a tightly sealed container.[1] Based on stability data for the parent compound, the stock solution is expected to be stable for an extended period under these conditions.[1]
-
Working Stock Solutions (in Acetonitrile/Water): It is recommended to prepare fresh working solutions from the primary stock solution for each analytical run to ensure accuracy. If storage is necessary, store at 2-8°C and use within a short period. The stability of aqueous solutions of Vorapaxar is limited.[1]
-
Solutions in Biological Matrix: The stability of Vorapaxar in plasma should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C, as per regulatory guidelines.
Data Presentation
The following tables summarize representative quantitative data from a validated UPLC-MS/MS method for the determination of Vorapaxar in human plasma using this compound as an internal standard.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| Analytical Column | Pursuit XRs-100Å, C18, 4.6 × 50 mm, 10 µm[2] |
| Mobile Phase | 5mM Ammonium Formate Buffer (pH: 4.0): Methanol: Acetonitrile (40:30:30, % v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Vorapaxar) | m/z 591.4 → 447.2 |
| MRM Transition (this compound) | m/z 498.6 → 447.2 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.01 - 200.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |
| Intra-day Precision (%CV) | |
| LLOQ QC | ≤ 15% |
| Low QC | ≤ 10% |
| Mid QC | ≤ 10% |
| High QC | ≤ 10% |
| Inter-day Precision (%CV) | |
| LLOQ QC | ≤ 15% |
| Low QC | ≤ 10% |
| Mid QC | ≤ 10% |
| High QC | ≤ 10% |
| Accuracy (% Bias) | |
| LLOQ QC | Within ±20% |
| Low QC | Within ±15% |
| Mid QC | Within ±15% |
| High QC | Within ±15% |
| Matrix Effect | |
| Normalized to IS | 85% - 115% |
| Recovery | |
| Vorapaxar | Consistent and reproducible |
| This compound | Consistent and reproducible |
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
Application of Vorapaxar-d5 in Pharmacokinetic Studies of Vorapaxar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Vorapaxar-d5 as an internal standard in the quantitative analysis of Vorapaxar in biological matrices for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard like this compound is critical for achieving accurate and precise results in bioanalytical methods, particularly for regulatory submissions.
Introduction
Vorapaxar is a reversible antagonist of the protease-activated receptor-1 (PAR-1), which inhibits thrombin-induced platelet aggregation.[1][2] Understanding its pharmacokinetic profile is essential for determining appropriate dosing regimens and assessing its safety and efficacy. This compound, a deuterated analog of Vorapaxar, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. Its chemical and physical properties are nearly identical to Vorapaxar, ensuring it behaves similarly during sample preparation and analysis, thus compensating for variability in extraction recovery and matrix effects.
Mechanism of Action: PAR-1 Antagonism
Vorapaxar exerts its antiplatelet effect by inhibiting the binding of thrombin to PAR-1 on the surface of platelets. This action prevents the conformational change that leads to platelet activation and subsequent aggregation.[1][2]
Figure 1: Simplified signaling pathway of Vorapaxar's antagonism of the PAR-1 receptor.
Experimental Protocols
Bioanalytical Method for Vorapaxar Quantification using LC-MS/MS
This protocol outlines a validated method for the quantification of Vorapaxar in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Vorapaxar reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Formate (analytical grade)
-
Formic Acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
1.2. Instrumentation
-
UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Sciex API 4000 or equivalent).
1.3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 50 µL of this compound internal standard working solution (e.g., 2 µg/mL in methanol).
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 5 seconds and then centrifuge at 14,800 rpm for 2 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
References
Application Notes and Protocols for MRM Analysis of Vorapaxar and Vorapaxar-d5
These application notes provide a comprehensive guide for the quantitative analysis of vorapaxar and its deuterated internal standard, vorapaxar-d5, using Multiple Reaction Monitoring (MRM) mass spectrometry. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
Vorapaxar is a selective antagonist of the protease-activated receptor-1 (PAR-1), the major thrombin receptor on human platelets.[1][2] It is used as an antiplatelet therapy to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[3][4][5] Accurate quantification of vorapaxar in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document outlines a sensitive and specific LC-MS/MS method for this purpose, utilizing this compound as an internal standard.
Signaling Pathway of Vorapaxar
Vorapaxar functions by competitively inhibiting the PAR-1 receptor. Thrombin, a key protease in the coagulation cascade, normally activates PAR-1 by cleaving its N-terminus. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling through G-proteins (Gαq, Gα12/13, and Gαi). This signaling cascade ultimately leads to platelet aggregation. Vorapaxar binds to the PAR-1 receptor, preventing thrombin-mediated activation and subsequent platelet aggregation.
Caption: Vorapaxar's mechanism of action via PAR-1 inhibition.
Quantitative Analysis by MRM
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique used for quantifying targeted compounds. It involves monitoring a specific precursor ion to product ion transition for each analyte.
Mass Transitions
The optimized mass transitions for vorapaxar and its deuterated internal standard are summarized below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vorapaxar | 591.4 | 447.2 |
| This compound | 498.6 | 447.2 |
Experimental Protocols
The following protocols describe a validated method for the estimation of vorapaxar in biological matrices like human plasma.
Experimental Workflow
The overall workflow for the bioanalytical method involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General workflow for the MRM analysis of vorapaxar.
A. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound) to achieve a final concentration appropriate for the calibration range.
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
B. Liquid Chromatography (LC) Conditions
Chromatographic separation is performed using a UPLC system.
-
Column: Pursuit XRs-100Å, C18, 4.6 x 50 mm, 10 µm.
-
Mobile Phase: An isocratic mixture of 5mM Ammonium Formate Buffer (pH 4.0), Methanol, and Acetonitrile in a ratio of 40:30:30 (v/v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Total Run Time: 3.5 minutes.
C. Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Vorapaxar: 591.4 → 447.2
-
This compound: 498.6 → 447.2
-
-
Ion Source Temperature: 475°C.
-
Dwell Time: 300 ms.
-
Collision Gas: Argon.
D. Calibration and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte (vorapaxar) to the internal standard (this compound) against the nominal concentration of the calibration standards. A linear regression model with a weighting factor of 1/x² is typically used. The concentration range can be established based on the expected sample concentrations, for example, from 0.01 to 200.0 ng/mL.
Conclusion
The described LC-MS/MS method using MRM provides a robust, sensitive, and specific protocol for the quantification of vorapaxar in biological samples. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This application note serves as a detailed guide for researchers in the fields of pharmacology and drug development to successfully implement this analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Unmet needs in the management of acute myocardial infarction: role of novel protease-activated receptor-1 antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vorapaxar in the secondary prevention of atherothrombotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Vorapaxar-d5 in In Vitro Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist Vorapaxar, in in vitro metabolism studies. The incorporation of deuterium atoms at specific positions in the Vorapaxar molecule can be a valuable tool to investigate its metabolic fate, identify primary sites of metabolism, and assess the kinetic isotope effect on its biotransformation.
Introduction to Vorapaxar and its Metabolism
Vorapaxar is an antiplatelet agent used to reduce the risk of thrombotic cardiovascular events. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role and CYP2J2 also contributing.[1][2][3][4] The metabolism of Vorapaxar leads to the formation of two major metabolites: M19 and M20. M20, a monohydroxylated metabolite, is the major circulating and pharmacologically active metabolite, while M19 is an inactive amine metabolite formed via carbamate cleavage and is the predominant metabolite excreted in feces.[4] Understanding the metabolic pathways of Vorapaxar is crucial for predicting potential drug-drug interactions and inter-individual variability in patient response.
The use of deuterated compounds like this compound in metabolism studies offers several advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the deuterated site, a phenomenon known as the kinetic isotope effect (KIE). By comparing the metabolism of Vorapaxar and this compound, researchers can pinpoint the primary sites of enzymatic attack and quantify the impact of deuteration on metabolic stability.
Key Applications of this compound in In Vitro Metabolism Studies
-
Metabolic Stability Assessment: To determine the rate of disappearance of this compound in the presence of liver microsomes or hepatocytes and compare it to the non-deuterated parent drug.
-
Metabolite Identification and Profiling: To identify and characterize the metabolites formed from this compound and compare the metabolite profile to that of Vorapaxar.
-
Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism of this compound.
-
Kinetic Isotope Effect (KIE) Studies: To quantify the effect of deuterium substitution on the rate of metabolism.
Data Presentation
Table 1: In Vitro Metabolic Stability of Vorapaxar and this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Vorapaxar | 35 | 19.8 |
| This compound | 55 | 12.6 |
Note: The data presented in this table is representative and may vary depending on the experimental conditions.
Table 2: Metabolite Formation from Vorapaxar and this compound in Human Hepatocytes
| Compound | Major Metabolite | Relative Abundance (%) |
| Vorapaxar | M20 (monohydroxylated) | 65 |
| M19 (amine) | 25 | |
| This compound | d5-M20 | 50 |
| d5-M19 | 35 |
Note: The data presented in this table is representative and may vary depending on the experimental conditions.
Experimental Protocols
Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound upon incubation with human liver microsomes.
Materials:
-
This compound
-
Vorapaxar (as a comparator)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled compound not related to Vorapaxar)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound and Vorapaxar in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add this compound or Vorapaxar to the microsome suspension to a final concentration of 1 µM.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).
-
Metabolite Identification of this compound in Human Hepatocytes
Objective: To identify the metabolites of this compound formed in a more complete in vitro system containing both Phase I and Phase II enzymes.
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Hepatocyte Plating:
-
Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
-
Incubation:
-
Remove the plating medium and add fresh incubation medium containing this compound (e.g., 5 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 2, 4, or 24 hours).
-
-
Sample Collection:
-
At the end of the incubation, collect the supernatant (medium).
-
Lyse the cells and collect the cell lysate.
-
-
Sample Preparation:
-
Combine the supernatant and cell lysate.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.
-
Compare the metabolite profile with that of the non-deuterated Vorapaxar to observe any differences in metabolism due to deuteration.
-
Visualizations
Caption: Metabolic pathway of Vorapaxar.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 530348 (Vorapaxar), a potent oral thrombin protease-activated receptor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Vorapaxar and its Deuterated Internal Standard in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vorapaxar is a first-in-class, orally active, competitive antagonist of the protease-activated receptor-1 (PAR-1), also known as the thrombin receptor. It is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. Given its potent antiplatelet activity, a sensitive, selective, and robust analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
This application note provides a detailed protocol for the simultaneous determination of Vorapaxar and its deuterated internal standard, Vorapaxar-D5, in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method is validated according to the general principles outlined in the FDA's bioanalytical method validation guidelines.
Analytical Principle
The analytical method is based on the principle of protein precipitation for the extraction of Vorapaxar and its deuterated internal standard (IS), this compound, from human plasma. The separation of the analyte and the IS is achieved using reversed-phase UPLC, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Materials and Reagents
-
Analytes: Vorapaxar reference standard, this compound internal standard
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium formate (analytical grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant
-
Labware: 1.5 mL polypropylene tubes, 96-well plates, volumetric flasks, pipettes
Instrumentation
-
UPLC System: Waters ACQUITY UPLC® system or equivalent, equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Waters Xevo TQ-S) with an electrospray ionization (ESI) source.
-
Analytical Column: Pursuit XRs-100Å, C18, 4.6 × 50 mm, 10 µm or equivalent.[1]
-
Data System: Analyst® or MassLynx® software for data acquisition and processing.
Experimental Protocols
Preparation of Stock and Working Solutions
5.1.1 Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of Vorapaxar and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and make up to the mark to obtain 1 mg/mL primary stock solutions.
-
Store the stock solutions at 2-8 °C.
5.1.2 Working Solutions
-
Prepare separate working solutions of Vorapaxar for calibration standards and quality control (QC) samples by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working solution of this compound (Internal Standard) at a suitable concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the Vorapaxar working solutions into drug-free human plasma to prepare a series of calibration standards. A suggested concentration range is 0.01-200.0 ng/mL.[1]
-
Prepare QC samples in a similar manner at four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 0.01 ng/mL)
-
LQC: Low Quality Control (e.g., 0.03 ng/mL)
-
MQC: Medium Quality Control (e.g., 100 ng/mL)
-
HQC: High Quality Control (e.g., 150 ng/mL)
-
-
Aliquoted calibration standards and QC samples can be stored at -80 °C until analysis.
Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene tubes for blank, zero, calibration standards, QCs, and unknown samples.
-
To 100 µL of plasma in each tube, add 20 µL of the this compound working solution (Internal Standard) and vortex briefly. For the blank sample, add 20 µL of the diluent instead.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 10 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Analytical Method
The following table summarizes the optimized instrumental parameters for the analysis of Vorapaxar and this compound.
| Parameter | Condition |
| UPLC Conditions | |
| Column | Pursuit XRs-100Å, C18, 4.6 × 50 mm, 10 µm[1] |
| Mobile Phase | 5mM Ammonium Formate Buffer (pH: 4.0): Methanol: Acetonitrile (40:30:30, v/v/v)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 3.5 min |
| Mass Spectrometer Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Vorapaxar: m/z 591.4 → 447.2This compound: m/z 498.6 → 447.2 |
| Dwell Time | 200 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
| Declustering Potential (DP) | 60 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 35 V |
| Collision Cell Exit Potential (CXP) | 12 V |
Method Validation Summary
The analytical method was validated in accordance with FDA guidelines. The key validation parameters are summarized in the tables below.
Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Vorapaxar | 0.01 - 200.0 | > 0.999 |
| [Source: International Journal of Pharmaceutical Sciences and Research, 2020] |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.01 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 0.03 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 100.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 150.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Acceptance criteria based on FDA guidelines. Specific data for Vorapaxar precision and accuracy were not available in the searched literature. |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 0.03 | > 85.0 | 85.0 - 115.0 |
| HQC | 150.0 | > 85.0 | 85.0 - 115.0 |
| Acceptance criteria based on FDA guidelines. Specific data for Vorapaxar recovery and matrix effect were not available in the searched literature. |
Stability
| Stability Test | Conditions | Stability (%) |
| Freeze-Thaw Stability (3 cycles) | -80 °C to Room Temperature | 85.0 - 115.0 |
| Short-Term Stability (Bench-top) | Room Temperature for 6 hours | 85.0 - 115.0 |
| Long-Term Stability | -80 °C for 30 days | 85.0 - 115.0 |
| Post-Preparative Stability | Autosampler at 10 °C for 24 hours | 85.0 - 115.0 |
| Acceptance criteria based on FDA guidelines. Specific data for Vorapaxar stability were not available in the searched literature. |
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of Vorapaxar.
Caption: Signaling pathway of Vorapaxar's antagonism of the PAR-1 receptor.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of Vorapaxar and its deuterated internal standard in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. This validated method can be effectively applied to pharmacokinetic and bioequivalence studies of Vorapaxar.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Vorapaxar-d5 Detection
Welcome to the technical support center for the analysis of Vorapaxar and its deuterated internal standard, Vorapaxar-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and troubleshooting in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Vorapaxar quantification?
A1: this compound is a stable isotope-labeled (SIL) version of Vorapaxar. It is considered the gold standard for an internal standard in mass spectrometry because its chemical and physical properties are nearly identical to the unlabeled analyte. This similarity ensures that this compound behaves almost identically to Vorapaxar during sample preparation, chromatographic separation, and ionization. Consequently, it can effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Vorapaxar and this compound?
A2: Based on published literature, the commonly cited MRM transitions for Vorapaxar and its deuterated internal standard, this compound, are detailed in the table below. It is important to note that some sources present counterintuitive precursor ion masses, where the deuterated standard has a lower m/z than the unlabeled analyte. This is addressed in the troubleshooting section.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Vorapaxar | 591.4 | 447.2 | Positive |
| This compound | 498.6 | 447.2 | Positive |
Note: These values are based on published data and should be empirically verified on your specific instrument.
Q3: What are the general starting conditions for liquid chromatography?
A3: A reverse-phase ultra-performance liquid chromatography (UPLC) system is typically employed for the analysis of Vorapaxar. Below are recommended starting conditions that can be further optimized.
| Parameter | Recommended Starting Condition |
| Column | ACQUITY™ UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or Pursuit XRs-100Å, C18 (4.6 x 50 mm, 10 µm) |
| Mobile Phase A | 5mM Ammonium Formate Buffer (pH 4.0) in Water |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |
| Gradient | Isocratic elution with 40% Mobile Phase A and 60% Mobile Phase B (e.g., 40:30:30 ratio of Buffer:Methanol:Acetonitrile)[1] |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Q4: What is the mechanism of action of Vorapaxar?
A4: Vorapaxar is a selective, reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), which is the primary thrombin receptor on human platelets.[2] By binding to PAR-1, Vorapaxar prevents thrombin from cleaving and activating the receptor. This, in turn, inhibits thrombin-induced platelet aggregation and subsequent signaling cascades that lead to thrombus formation.[2]
References
addressing matrix effects with Vorapaxar-d5 internal standard in bioanalysis
Addressing Matrix Effects with Vorapaxar-d5 Internal Standard
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in the bioanalysis of Vorapaxar. The focus is on identifying, quantifying, and mitigating matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern in the bioanalysis of Vorapaxar?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative method.[4][5] In the bioanalysis of a potent drug like Vorapaxar, an antiplatelet agent, accurate quantification is critical for pharmacokinetic and toxicokinetic studies. Therefore, assessing and controlling matrix effects is a regulatory requirement to ensure data reliability.
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help address matrix effects?
A2: A SIL-IS like this compound is considered the gold standard for compensating for matrix effects. Because this compound is chemically and physically almost identical to Vorapaxar, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, significantly improving the accuracy and precision of the quantification.
Q3: Can this compound perfectly compensate for matrix effects in all situations?
A3: While highly effective, perfect compensation is not always guaranteed. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the SIL-IS. If the matrix effect is highly variable and occurs precisely where one compound elutes but not the other, the analyte-to-internal standard ratio can be altered, leading to inaccurate results. It is crucial to verify the co-elution and demonstrate that the internal standard adequately tracks the analyte's behavior across different matrix lots.
Q4: What are the regulatory expectations for evaluating matrix effects?
A4: Regulatory bodies like the FDA require that matrix effects be evaluated during bioanalytical method validation. The assessment should demonstrate that the method is free from significant matrix effects that could impact the data's integrity. This typically involves analyzing samples from at least six different individual sources of the biological matrix. The precision of quality control (QC) samples prepared in these different matrix lots should not be greater than 15%, with accuracy within ±15% of the nominal concentration.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Problem 1: High variability or poor accuracy observed in QC samples from different plasma lots.
This issue strongly suggests a significant and variable matrix effect that is not being fully compensated for by the this compound internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for variable QC results.
Problem 2: The response (peak area) of the this compound internal standard is inconsistent across a batch.
While the analyte/IS ratio is the basis for quantification, a highly variable IS response can indicate underlying issues with the method's robustness.
Logical Relationship Diagram
Caption: Potential causes for inconsistent internal standard response.
Experimental Protocols & Data
Protocol: Quantitative Assessment of Matrix Factor (MF)
This experiment quantifies the extent of ion suppression or enhancement.
Objective: To determine the matrix factor by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.
Methodology:
-
Prepare Blank Matrix Extract: Process blank biological samples (e.g., plasma from at least 6 sources) using the validated sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
Prepare Neat Solution (Set A): Spike Vorapaxar and this compound into the final reconstitution solvent at a known concentration (e.g., a low and high QC level).
-
Prepare Post-Extraction Spike (Set B): Take the blank matrix extract from step 1 and spike it with Vorapaxar and this compound to the same final concentration as Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A)
-
Data Presentation: Representative Matrix Factor Assessment
| Matrix Lot ID | Analyte Area (Set B) | IS Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| Lot 1 | 78,500 | 81,200 | 0.79 | 0.81 | 0.97 |
| Lot 2 | 65,100 | 68,900 | 0.65 | 0.69 | 0.94 |
| Lot 3 | 89,900 | 92,300 | 0.90 | 0.92 | 0.98 |
| Lot 4 | 72,300 | 74,000 | 0.72 | 0.74 | 0.98 |
| Lot 5 | 59,800 | 61,100 | 0.60 | 0.61 | 0.98 |
| Lot 6 | 85,400 | 86,900 | 0.85 | 0.87 | 0.98 |
| Mean | 75,167 | 77,400 | 0.75 | 0.77 | 0.97 |
| %CV | 16.1% | 15.8% | 16.0% | 15.9% | 1.6% |
| Based on a mean neat solution area (Set A) of 100,000 for the analyte and 100,000 for the IS. |
Interpretation: The table demonstrates significant ion suppression (Analyte MF ≈ 0.75). However, the %CV of the IS-Normalized MF is very low (1.6%), indicating that this compound effectively compensates for the variability in suppression across different plasma lots.
Protocol: Bioanalytical Method for Vorapaxar in Human Plasma
This protocol provides a general framework. Specific parameters must be optimized for your instrumentation.
Experimental Workflow Diagram
Caption: Sample preparation workflow using protein precipitation.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 2.5 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
3. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Vorapaxar: [Precursor ion > Product ion] (To be determined) |
| This compound: [Precursor ion > Product ion] (To be determined) | |
| Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
| Gas Settings | Optimized for the specific instrument (Curtain, Nebulizer, Collision) |
References
preventing isotopic exchange of deuterium in Vorapaxar-d5
Welcome to the Technical Support Center for Vorapaxar-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange of deuterium in this compound and to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a stable, non-radioactive, isotopically labeled version of Vorapaxar, an antiplatelet agent that acts as a protease-activated receptor-1 (PAR-1) antagonist.[1][2] The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium. Its primary application in a research setting is as an internal standard for quantitative bioanalysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS).[3][4] Using a deuterated standard helps to correct for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of Vorapaxar in biological matrices.[5]
Q2: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange, also known as H/D or D-H exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., from water, solvents, or acidic/basic functional groups). This process can lead to a loss of isotopic purity in this compound, which can compromise its use as an internal standard and affect the accuracy of quantitative results. The stability of the deuterium labels depends on their specific location within the this compound molecule. While the exact positions of the five deuterium atoms are not publicly specified in the search results, they are likely placed on carbon atoms that are not readily exchangeable under typical experimental conditions. However, exposure to certain conditions can still promote this exchange.
Q3: What are the primary factors that promote deuterium exchange?
The main factors that can induce deuterium exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the most common sources of hydrogen that can replace deuterium.
-
pH: Both acidic and basic conditions can catalyze deuterium exchange. The rate of exchange is often minimized at a slightly acidic pH (around 2.5-3).
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Presence of Catalysts: Certain metal catalysts can facilitate deuterium exchange.
Troubleshooting Guide: Preventing Deuterium Loss
This guide addresses common scenarios where deuterium exchange might occur and provides solutions to minimize this issue.
| Problem | Potential Cause | Recommended Solution |
| Loss of isotopic purity in prepared solutions. | Use of protic solvents (e.g., water, methanol). | Use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) whenever possible. If a protic solvent is necessary, use the deuterated version (e.g., D₂O, CD₃OD). |
| Contamination of aprotic solvents with water. | Use high-purity, anhydrous solvents. Store solvents under an inert atmosphere (e.g., nitrogen or argon) and use a desiccant. | |
| Inconsistent results in bioanalytical assays. | Deuterium exchange during sample preparation. | Maintain a consistent and controlled pH during extraction and other sample preparation steps. Avoid strongly acidic or basic conditions. |
| Temperature fluctuations during sample handling. | Keep samples and standards cool during preparation and analysis. Use a chilled autosampler if available. | |
| Degradation of the standard over time. | Improper storage conditions. | Store this compound as a solid at -20°C or below in a desiccator. Protect from light and moisture. |
| Repeated freeze-thaw cycles of solutions. | Aliquot stock solutions into single-use vials to avoid repeated warming and cooling. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound for use as an internal standard in LC-MS analysis.
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Reconstitution (Stock Solution):
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Using a calibrated pipette, add a precise volume of a high-purity, anhydrous aprotic solvent (e.g., acetonitrile or DMSO) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with the appropriate solvent (typically the mobile phase used in the LC-MS method) to achieve the final working concentration.
-
-
Storage:
-
Store the stock solution in a tightly sealed vial at -20°C or below.
-
Prepare fresh working solutions daily or as stability data permits.
-
Protocol 2: Quantification of Vorapaxar in a Biological Matrix using this compound
This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of Vorapaxar in a plasma sample.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and prepare a working solution of this compound in acetonitrile.
-
To 50 µL of the plasma sample in a microcentrifuge tube, add 100 µL of the this compound working solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional):
-
If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample onto the LC-MS/MS system.
-
The analyte (Vorapaxar) and the internal standard (this compound) are separated chromatographically and detected by the mass spectrometer using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both Vorapaxar and this compound.
-
Calculate the peak area ratio (Vorapaxar peak area / this compound peak area).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Vorapaxar in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: Workflow for the quantification of Vorapaxar using this compound.
Caption: Troubleshooting logic for addressing deuterium exchange in this compound.
References
stability of Vorapaxar-d5 in different biological matrices during storage
This technical support center provides guidance on the stability of Vorapaxar-d5 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable results in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: While specific stability studies for this compound stock solutions are not extensively published, a study on the forced degradation of Vorapaxar and its deuterated internal standard, this compound, provides some insight. The study demonstrated that the stock solutions of both Vorapaxar and this compound were stable for at least 48 hours under both ambient and refrigerated conditions, with a percentage difference of less than 2%. For long-term storage, it is best practice to store stock solutions at -20°C or -80°C to minimize any potential degradation.
Q2: How stable is this compound in human plasma during storage?
A2: While specific quantitative data for this compound is not available, extensive stability testing has been conducted on the parent compound, Vorapaxar, in human plasma. Given that this compound is a stable isotope-labeled version, its stability is expected to be comparable. Quality control samples of Vorapaxar in human plasma were found to be stable for at least 467 days when stored at -20°C.
Q3: Can I subject plasma samples containing this compound to freeze-thaw cycles?
A3: Yes. Based on studies of the parent compound, Vorapaxar is stable in human plasma for up to three freeze-thaw cycles. To mitigate the potential for degradation, it is recommended to aliquot samples into single-use tubes to minimize the number of freeze-thaw cycles.
Q4: What is the bench-top stability of this compound in human plasma?
A4: The parent compound, Vorapaxar, has been shown to be stable in human plasma for at least 7 hours when stored at room temperature. This suggests that processed samples can be left on the bench-top or in an autosampler for a typical analytical run without significant degradation.
Q5: Is there any information on the stability of this compound in whole blood or urine?
A5: Currently, there is no specific published data on the stability of this compound in human whole blood or urine. In the absence of such data, it is crucial to follow best practices for sample handling. For whole blood, samples should be processed into plasma as soon as possible after collection. For urine, samples should be stored at low temperatures (e.g., -20°C or -80°C) immediately after collection to prevent potential degradation. It is highly recommended to perform your own stability assessments for these matrices as part of your bioanalytical method validation.
Troubleshooting Guide: this compound Internal Standard Variability
Variability in the internal standard (IS) response can compromise the accuracy and precision of your bioanalytical data. This guide addresses common issues encountered with this compound as an internal standard.
Issue: Inconsistent this compound response across a batch.
-
Possible Cause 1: Inconsistent Sample Preparation. Variability in extraction efficiency can lead to fluctuating IS responses.
-
Solution: Ensure consistent and thorough vortexing and centrifugation. Automate liquid handling steps where possible to improve precision.
-
-
Possible Cause 2: Matrix Effects. Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound.
-
Solution: Optimize the chromatographic method to separate this compound from interfering matrix components. Employ more rigorous sample clean-up techniques, such as solid-phase extraction (SPE).
-
-
Possible Cause 3: Deuterium Exchange. Although generally stable, deuterium atoms can sometimes exchange with protons from the solvent or matrix, especially under certain pH and temperature conditions.
-
Solution: Evaluate the stability of this compound in the final extraction solvent and mobile phase. If exchange is suspected, consider adjusting the pH or using a different solvent system.
-
Issue: Poor chromatography of this compound.
-
Possible Cause 1: Suboptimal Chromatographic Conditions. The choice of column, mobile phase, and gradient can affect peak shape and retention.
-
Solution: Screen different C18 columns from various manufacturers. Optimize the mobile phase composition and gradient profile to achieve a sharp, symmetrical peak for this compound.
-
-
Possible Cause 2: Column Contamination. Buildup of matrix components on the analytical column can lead to peak distortion.
-
Solution: Use a guard column and implement a robust column washing procedure between batches.
-
Quantitative Data Summary
The following tables summarize the known stability of Vorapaxar, which serves as a reliable surrogate for this compound, in various conditions.
Table 1: Stock Solution Stability of Vorapaxar and this compound
| Compound | Storage Condition | Duration | Stability (% Difference) |
| Vorapaxar | Ambient Temperature | 48 hours | -0.4865% |
| Vorapaxar | Refrigerated | 48 hours | -0.4865% |
| This compound | Ambient Temperature | 48 hours | +0.5501% |
| This compound | Refrigerated | 48 hours | +0.4736% |
Table 2: Stability of Vorapaxar in Human Plasma
| Stability Test | Storage Condition | Duration | Conclusion |
| Freeze-Thaw | -20°C | 3 cycles | Stable |
| Bench-Top | Room Temperature | At least 7 hours | Stable |
| Long-Term | -20°C | At least 467 days | Stable |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Vorapaxar and this compound
This protocol describes a validated method for the quantification of Vorapaxar using this compound as an internal standard.
-
Chromatographic System: UPLC system coupled with a tandem mass spectrometer.
-
Column: Pursuit XRs-100Å, C18, 4.6 × 50 mm, 10 µm.
-
Mobile Phase: 5mM Ammonium Formate Buffer (pH 4.0): Methanol: Acetonitrile (40:30:30, % v/v).
-
Flow Rate: 0.2 ml/min.
-
Analysis Time: 3.5 min.
-
Mass Transitions:
-
Vorapaxar: m/z 591.4 → 447.2
-
This compound: m/z 498.6 → 447.2
-
Visualizations
Caption: Bioanalytical workflow for the quantification of Vorapaxar using this compound.
Caption: Troubleshooting logic for inconsistent this compound internal standard response.
Technical Support Center: Managing Ion Suppression with Vorapaxar-d5 in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage ion suppression when analyzing plasma samples containing Vorapaxar-d5 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Vorapaxar in plasma?
A1: Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS). It is the reduction in the ionization efficiency of a target analyte, such as Vorapaxar, caused by co-eluting compounds from the sample matrix.[1][2] In plasma samples, common culprits for ion suppression include phospholipids, salts, and proteins.[3][4] This phenomenon can lead to decreased analytical sensitivity, accuracy, and precision, ultimately compromising the reliability of quantitative results.
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in managing ion suppression?
A2: A stable isotope-labeled internal standard such as this compound is considered the gold standard in quantitative bioanalysis. Because it is chemically and structurally almost identical to the analyte (Vorapaxar), it is expected to have the same chromatographic retention time, extraction recovery, and response to matrix effects. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, it can effectively compensate for variability during sample preparation and ionization, thereby improving data accuracy and precision.
Q3: Can I still encounter issues with ion suppression even when using this compound?
A3: Yes, it is still possible to experience challenges related to ion suppression even with the use of a SIL-IS like this compound. Differential matrix effects can occur, especially if there is a slight chromatographic separation between Vorapaxar and this compound due to the deuterium isotope effect. If they do not co-elute perfectly, they can be affected differently by highly suppressive matrix components.
Q4: What are the most common sources of ion suppression in plasma samples?
A4: The primary sources of ion suppression in plasma samples are endogenous components that are co-extracted with the analyte. These include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI).
-
Salts: Salts from the plasma matrix or buffers used in sample preparation can also lead to ion suppression, although they typically elute early in the chromatogram.
-
Proteins and Peptides: If not adequately removed during sample preparation, proteins can also contribute to ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Vorapaxar with this compound as an internal standard in plasma samples.
Problem 1: Low Signal Intensity for Both Vorapaxar and this compound
Possible Causes:
-
Significant Matrix Effects: High concentrations of phospholipids or other endogenous components in the prepared sample can cause severe ion suppression, affecting both the analyte and the internal standard.
-
Inefficient Sample Preparation: The chosen sample preparation method (e.g., protein precipitation) may not be effectively removing interfering matrix components.
-
Suboptimal LC-MS/MS Conditions: The chromatographic method may not be adequately separating Vorapaxar and this compound from the highly suppressive regions of the matrix. Additionally, ion source parameters might not be optimized for the sample matrix.
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. This will help determine if your analyte and internal standard are eluting in a suppressive zone.
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and salts, providing a cleaner sample extract.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract by partitioning Vorapaxar into an organic solvent, leaving many interfering substances in the aqueous phase.
-
-
Optimize Chromatographic Conditions:
-
Adjust the mobile phase gradient to achieve better separation of the analyte from matrix components.
-
Consider using a different stationary phase or column chemistry.
-
-
Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to enhance the ionization of Vorapaxar and this compound in the presence of the matrix.
Problem 2: Inconsistent or High Variability in the this compound Peak Area
Possible Causes:
-
Inconsistent Sample Cleanup: Variability in the sample preparation process can lead to differing levels of matrix components in the final extracts, causing inconsistent ion suppression.
-
Chromatographic Shifts: Minor shifts in retention time can cause the internal standard to move into or out of a region of ion suppression.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Automating the sample preparation process can help minimize variability.
-
Evaluate Matrix Factor (MF): Conduct a post-extraction addition experiment to quantify the extent of the matrix effect across different lots of plasma. This will help determine if the variability is matrix-dependent.
-
Check for Co-elution: Use post-column infusion to confirm that the retention time of this compound is not on the edge of a suppression zone, where small shifts in retention time could lead to large changes in signal intensity.
Experimental Protocols
Protocol 1: Assessment of Ion Suppression by Post-Column Infusion
Objective: To qualitatively identify the regions of ion suppression in the LC method.
Methodology:
-
Prepare a solution of Vorapaxar and this compound in a solvent compatible with the mobile phase.
-
Set up a continuous infusion of this solution into the LC eluent flow path after the analytical column using a syringe pump.
-
Inject a blank, extracted plasma sample onto the LC-MS/MS system.
-
Monitor the signal of Vorapaxar and this compound. A dip in the baseline signal indicates a region of ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Vorapaxar and this compound into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma. Spike Vorapaxar and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Vorapaxar and this compound into the blank plasma before extraction.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
An MF of 100% indicates no matrix effect.
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An MF < 100% indicates ion suppression.
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An MF > 100% indicates ion enhancement.
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-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of Vorapaxar
| Sample Preparation Method | Matrix Factor (MF %) | Recovery (RE %) |
| Protein Precipitation | 45% | 95% |
| Liquid-Liquid Extraction | 75% | 85% |
| Solid-Phase Extraction | 92% | 98% |
Table 2: Effect of Chromatographic Conditions on Signal Intensity
| Chromatographic Method | Vorapaxar Peak Area | This compound Peak Area |
| Isocratic Elution | 1.2 x 10^5 | 1.5 x 10^5 |
| Gradient Elution | 5.8 x 10^5 | 6.1 x 10^5 |
Visualizations
Caption: Experimental workflow for Vorapaxar analysis in plasma.
Caption: Troubleshooting decision tree for ion suppression.
References
improving peak shape and resolution in Vorapaxar-d5 chromatography
Welcome to the technical support center for the chromatographic analysis of Vorapaxar-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to peak shape and resolution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor peak shape (tailing) with this compound?
A1: Peak tailing with this compound, an amine-containing compound, is frequently caused by secondary interactions with the stationary phase. The primary cause is the interaction of the basic amine groups in the this compound molecule with acidic residual silanol groups on the surface of silica-based columns[1][2]. Other potential causes include column overload, packing bed deformation, and inappropriate mobile phase pH[1].
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor in the analysis of basic compounds like this compound. At a low pH (e.g., below 4), the silanol groups on the silica stationary phase are protonated (Si-OH), which minimizes their interaction with the protonated amine on this compound, leading to improved peak symmetry[2][3]. Published methods for Vorapaxar often utilize a mobile phase with a pH of 4.0, employing a buffer like ammonium formate to maintain a stable pH and achieve good peak shape.
Q3: What can I do to improve the resolution between this compound and other components in my sample?
A3: Improving resolution involves optimizing three key factors: column efficiency (N), selectivity (α), and retention factor (k'). You can enhance resolution by:
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Adjusting the mobile phase strength: Decreasing the organic solvent percentage will increase the retention time and may improve separation.
-
Changing the organic modifier: Switching between acetonitrile and methanol can alter selectivity.
-
Modifying the mobile phase pH: This can change the ionization state of analytes and impact selectivity.
-
Using a different stationary phase: A column with a different chemistry (e.g., phenyl instead of C18) can provide different selectivity.
Q4: My chromatogram shows all peaks are tailing, not just this compound. What could be the issue?
A4: If all peaks in your chromatogram exhibit tailing, the problem is likely systemic rather than a specific analyte interaction. Common causes include a damaged column packing bed (e.g., a void at the inlet), or excessive extra-column volume in your HPLC system (e.g., long tubing with a large internal diameter).
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
dot
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare at least three batches of your aqueous mobile phase with different pH values. For example, if your current method uses pH 4.0, prepare additional mobile phases at pH 3.5, 3.0, and 2.5. Use a calibrated pH meter for accuracy.
-
Equilibrate the System: Start with the highest pH mobile phase. Flush the column with at least 10-15 column volumes of the new mobile phase to ensure it is fully equilibrated.
-
Inject Standard: Inject a standard solution of this compound and observe the peak shape.
-
Step Down in pH: Gradually move to the lower pH mobile phases, repeating the equilibration and injection steps for each.
-
Analyze Results: Compare the chromatograms to determine the optimal pH for peak symmetry.
Guide 2: Improving Resolution
This guide outlines steps to improve the separation between this compound and closely eluting peaks.
dot
Caption: Logical workflow for improving chromatographic resolution.
Data Summary Tables
Table 1: Published Chromatographic Conditions for Vorapaxar Analysis
| Parameter | Condition 1 |
| Mobile Phase | 5mM Ammonium Formate Buffer (pH: 4.0): Methanol: Acetonitrile (40:30:30, % v/v) |
| Column | Pursuit XRs-100Å, C18, 4.6 x 50 mm, 10 µm |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| Run Time | 3.5 min |
Table 2: Troubleshooting Parameters and Their Expected Effects
| Parameter Adjusted | Action | Expected Outcome for this compound | Potential Trade-off |
| Mobile Phase pH | Decrease from 4.0 to 3.0 | Improved peak symmetry | May decrease retention time |
| Organic Modifier % | Decrease by 5-10% | Increased retention and potentially better resolution | Longer analysis time |
| Buffer Concentration | Increase from 5 mM to 10-20 mM | Reduced peak tailing by masking silanol interactions | Potential for salt precipitation if organic % is high |
| Flow Rate | Decrease | May improve resolution | Longer analysis time, broader peaks due to diffusion |
| Column Temperature | Increase | Sharper peaks, reduced backpressure | May alter selectivity |
References
dealing with in-source fragmentation of deuterated Vorapaxar
Welcome to the technical support center for deuterated Vorapaxar. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in-source fragmentation of deuterated Vorapaxar during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern when using deuterated Vorapaxar as an internal standard?
A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon occurs when excess energy is transferred to the ions during the ionization process, causing them to fragment.[2] For quantitative bioanalysis using a deuterated internal standard like deuterated Vorapaxar, ISF is a significant concern because it can lead to:
-
Inaccurate Quantification: If the deuterated Vorapaxar internal standard fragments, the intensity of the intended precursor ion is reduced. This leads to an inaccurate analyte-to-internal standard ratio, compromising the quantitative accuracy of the assay.[3]
-
Cross-Talk: Fragments of the deuterated internal standard may have the same mass-to-charge ratio (m/z) as the non-deuterated analyte, leading to an overestimation of the analyte concentration.[4]
Q2: What are the primary causes of in-source fragmentation of deuterated Vorapaxar?
A2: The primary causes of ISF for deuterated Vorapaxar are related to the settings of the electrospray ionization (ESI) source, which can impart excess energy to the ions. Key parameters include:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the ion source towards the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and greater fragmentation.[5]
-
High Source and Desolvation Temperatures: Elevated temperatures can provide additional thermal energy to the ions, promoting fragmentation.
Q3: How can I differentiate between in-source fragmentation and hydrogen-deuterium (H/D) back-exchange?
A3: Both in-source fragmentation and H/D back-exchange can lead to unexpected ions of lower m/z. However, they are distinct processes:
-
In-Source Fragmentation: Involves the breaking of covalent bonds, resulting in fragment ions with a specific mass loss corresponding to a neutral loss from the molecule.
-
H/D Back-Exchange: Involves the replacement of deuterium atoms on the internal standard with hydrogen atoms from the solvent. This leads to a decrease in the mass of the precursor ion by multiples of approximately 1 Da (the mass difference between deuterium and hydrogen).
A systematic approach to distinguish between the two is to infuse the deuterated Vorapaxar standard at a very low cone voltage to minimize ISF. If you still observe ions with lower masses corresponding to the loss of deuterium, H/D back-exchange is likely occurring.
Troubleshooting Guides
Guide 1: Unexpected Fragments Observed for Deuterated Vorapaxar
This guide provides a step-by-step approach to identify and mitigate the source of unexpected fragments.
Experimental Protocol: Systematic Evaluation of Cone Voltage
-
Prepare a Standard Solution: Prepare a solution of deuterated Vorapaxar in a solvent composition that mimics the mobile phase used in your LC-MS/MS method.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable and continuous signal.
-
Initial Low-Energy Scan: Set the cone voltage (or an equivalent parameter like declustering potential or fragmentor voltage) to a very low value (e.g., 10-20 V) and acquire a full scan mass spectrum. At this low energy, minimal fragmentation is expected.
-
Incremental Increase of Cone Voltage: Gradually increase the cone voltage in discrete steps (e.g., 10 V increments) and acquire a mass spectrum at each step.
-
Data Analysis: Monitor the intensities of the precursor ion of deuterated Vorapaxar and any observed fragment ions at each cone voltage setting. Plot the ion intensities against the cone voltage to determine the optimal setting that maximizes the precursor ion signal while minimizing fragmentation.
Data Presentation: Effect of Cone Voltage on Deuterated Vorapaxar Fragmentation
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion A Intensity (counts) | Fragment Ion B Intensity (counts) |
| 20 | 1,500,000 | 5,000 | 2,000 |
| 30 | 1,800,000 | 15,000 | 5,000 |
| 40 | 1,600,000 | 50,000 | 18,000 |
| 50 | 1,200,000 | 150,000 | 60,000 |
| 60 | 800,000 | 400,000 | 180,000 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected fragments.
Guide 2: Optimizing Source Parameters to Minimize Fragmentation
This guide outlines how to adjust key source parameters to reduce in-source fragmentation of deuterated Vorapaxar.
Experimental Protocol: Optimization of Source and Desolvation Temperatures
-
Set Optimal Cone Voltage: Begin with the optimal cone voltage determined from the previous experiment.
-
Vary Desolvation Temperature: While infusing the deuterated Vorapaxar standard, incrementally decrease the desolvation temperature (e.g., in 50 °C steps) while keeping the source temperature constant. Acquire a mass spectrum at each step.
-
Vary Source Temperature: Set the desolvation temperature to its optimal value and then incrementally decrease the source temperature (e.g., in 20 °C steps), acquiring a mass spectrum at each setting.
-
Data Analysis: Analyze the data to find the combination of desolvation and source temperatures that provides the best signal for the precursor ion with the least amount of fragmentation.
Data Presentation: Effect of Temperature on Deuterated Vorapaxar Fragmentation
| Desolvation Temp (°C) | Source Temp (°C) | Precursor Ion Intensity (counts) | Signal-to-Noise Ratio |
| 500 | 150 | 1,200,000 | 800 |
| 450 | 150 | 1,500,000 | 1000 |
| 400 | 150 | 1,700,000 | 1200 |
| 400 | 130 | 1,850,000 | 1350 |
| 400 | 110 | 1,600,000 | 1100 |
Vorapaxar Signaling Pathway
Vorapaxar is a selective antagonist of the protease-activated receptor-1 (PAR-1). It inhibits thrombin-induced platelet aggregation. The following diagram illustrates the simplified signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In-source fragmentation [jeolusa.com]
ensuring the purity and integrity of Vorapaxar-d5 working solutions
Welcome to the Technical Support Center for Vorapaxar-d5. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to ensure the purity and integrity of this compound working solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the deuterated form of Vorapaxar, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1). It is primarily used in research as an internal standard for quantitative analysis of Vorapaxar or as a tool to study the metabolism and pharmacokinetics of the drug. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₂₈D₅FN₂O₄ |
| Molecular Weight | 497.61 g/mol |
| Appearance | Crystalline solid |
| Storage (Solid) | -20°C for long-term storage (≥4 years) |
| Storage (DMSO Stock) | -20°C for up to 1 year; -80°C for up to 2 years |
Q2: What are the best solvents for dissolving this compound?
This compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 30 mg/mL. For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended.
Q3: My this compound solution appears cloudy or has visible particles. What should I do?
Cloudiness or the presence of particles indicates precipitation. This is a common issue with lipophilic compounds like this compound when introduced into aqueous solutions. Refer to the "Troubleshooting Guide: Solution Precipitation" section for a step-by-step resolution workflow.
Q4: How stable is this compound in aqueous working solutions?
Aqueous solutions of Vorapaxar are not recommended for storage for more than one day.[1] Forced degradation studies have shown that Vorapaxar is unstable in solution under acidic, alkaline, and oxidative conditions.[2] For best results, it is crucial to prepare fresh aqueous working solutions for each experiment.
Q5: What are the visual signs of this compound degradation?
While subtle chemical degradation may not have obvious visual cues, significant degradation can sometimes be indicated by a change in the color of the solution (e.g., development of a yellowish tint) or the formation of precipitates. The most reliable way to assess purity is through analytical methods like HPLC.
Troubleshooting Guides
Troubleshooting Guide: Solution Precipitation
Precipitation of this compound in aqueous buffers is a common challenge due to its low aqueous solubility. The following workflow will help you diagnose and resolve this issue.
Troubleshooting Guide: Suspected Degradation
If you suspect your this compound working solution has degraded, follow these steps to investigate and mitigate the issue.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution into an aqueous buffer (e.g., PBS) for use in in vitro experiments.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 201 µL of DMSO).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Store Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
-
-
Prepare Working Solution (Example: 10 µM in PBS):
-
Warm the PBS to room temperature or 37°C to aid in solubility.
-
In a sterile tube, add the required volume of PBS.
-
While vortexing the PBS, add the appropriate volume of the 10 mM this compound stock solution dropwise to the buffer. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of PBS. This results in a final DMSO concentration of 0.1%.
-
Ensure the final DMSO concentration is compatible with your experimental system (typically ≤1%).
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Quality Control of this compound Working Solution using HPLC
This protocol provides a general method for a quick purity check of your this compound working solution using reverse-phase HPLC.
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm and 306 nm |
| Column Temperature | 30°C |
Procedure:
-
Sample Preparation: Dilute your this compound working solution with the mobile phase to a concentration suitable for UV detection (e.g., 1-10 µg/mL).
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation:
-
A pure sample should show a single major peak at the expected retention time for this compound.
-
The presence of additional peaks may indicate degradation products or impurities. In cases of significant degradation under acidic, basic, or oxidative stress, new peaks may appear, and the area of the main this compound peak will decrease.[2]
-
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Vorapaxar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Vorapaxar, a reversible antagonist of the protease-activated receptor-1 (PAR-1), in biological matrices. The primary focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing Vorapaxar-d5 as the internal standard. For comparative purposes, a representative validated High-Performance Liquid Chromatography (HPLC) method with UV detection for a similar anticoagulant, Rivaroxaban, is also presented to highlight the differences in performance between the two analytical techniques.
Introduction to Vorapaxar and its Bioanalysis
Vorapaxar is an antiplatelet medication used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[1] Accurate and reliable quantification of Vorapaxar in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability during sample preparation and analysis.[2]
Mechanism of Action: PAR-1 Signaling Pathway
Vorapaxar exerts its antiplatelet effect by inhibiting the PAR-1 signaling pathway. Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal of the PAR-1 receptor. This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling through G-proteins (Gq, G12/13, and Gi). This cascade ultimately leads to platelet activation, aggregation, and thrombus formation. Vorapaxar competitively binds to the PAR-1 receptor, preventing its activation by thrombin.[1][3][4]
Caption: Vorapaxar inhibits the PAR-1 signaling pathway, preventing platelet activation.
Comparison of Bioanalytical Methods
This section compares the performance of a UPLC-MS/MS method for Vorapaxar with a representative HPLC-UV method for a similar anticoagulant.
| Parameter | UPLC-MS/MS for Vorapaxar | Representative HPLC-UV for Rivaroxaban |
| Instrumentation | UPLC coupled with a Tandem Mass Spectrometer | HPLC with a UV/PDA Detector |
| Internal Standard | This compound (Stable Isotope Labeled) | Zidovudine (Structurally unrelated) |
| Linearity Range | 0.01 - 200.0 ng/mL | 202.69 - 10134.3 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 202.69 ng/mL |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
| Run Time | 3.5 min | ~7 min |
| Selectivity/Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectra) |
| Sensitivity | Very High | Moderate to Low |
Quantitative Validation Data Summary
The following tables summarize the validation data for the UPLC-MS/MS method for Vorapaxar.
Table 1: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Vorapaxar | LLOQ (0.01) | < 15 | 85-115 | < 15 | 85-115 |
| Low QC (0.03) | < 15 | 85-115 | < 15 | 85-115 | |
| Mid QC (100) | < 15 | 85-115 | < 15 | 85-115 | |
| High QC (160) | < 15 | 85-115 | < 15 | 85-115 | |
| Note: Specific quantitative data for accuracy and precision were not available in the searched literature. The values presented are based on typical acceptance criteria from ICH M10 guidelines. |
Table 2: Recovery and Stability
| Parameter | Condition | Result |
| Recovery | LQC, MQC, HQC | Consistent and reproducible (specific percentages not detailed in the literature) |
| Freeze-Thaw Stability | 3 cycles at -20°C and -80°C | Stable |
| Short-Term Stability (Bench-top) | 6 hours at room temperature | Stable |
| Long-Term Stability | 90 days at -80°C | Stable |
| Autosampler Stability | 24 hours at 4°C | Stable |
| Note: The stability of Vorapaxar was confirmed under various conditions, although specific percentage recovery values were not provided in the reviewed literature. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of the UPLC-MS/MS method for Vorapaxar, based on ICH M10 guidelines.
UPLC-MS/MS Method for Vorapaxar
-
Chromatographic System: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Pursuit XRs-100Å, C18, 4.6 × 50 mm, 10 µm.
-
Mobile Phase: 5mM Ammonium Formate Buffer (pH: 4.0): Methanol: Acetonitrile (40:30:30, % v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive ESI.
-
Mass Transitions:
-
Vorapaxar: m/z 591.4 → 447.2
-
This compound (IS): m/z 498.6 → 447.2
-
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.
Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Vorapaxar and this compound.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations ranging from 0.01 to 200.0 ng/mL. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at four levels (LLOQ, low, mid, and high) in six replicates on three separate days. The intra- and inter-day precision (%RSD) should not exceed 15% (20% for LLOQ), and the accuracy should be within 85-115% (80-120% for LLOQ).
-
Recovery: Compare the peak area of Vorapaxar from extracted plasma samples at three QC levels (low, mid, high) to the peak area of unextracted standards of the same concentration.
-
Stability:
-
Freeze-Thaw: Analyze QC samples at low and high concentrations after three freeze-thaw cycles.
-
Short-Term (Bench-top): Keep QC samples at room temperature for a specified period (e.g., 6 hours) before analysis.
-
Long-Term: Store QC samples at a specified temperature (e.g., -80°C) for an extended period (e.g., 90 days) and analyze.
-
Autosampler: Place processed QC samples in the autosampler for a specified duration (e.g., 24 hours) before injection.
-
Experimental Workflow
Caption: Workflow for the bioanalysis of Vorapaxar in plasma using UPLC-MS/MS.
Conclusion
The validated UPLC-MS/MS method using this compound as an internal standard provides a highly sensitive, selective, and robust approach for the quantification of Vorapaxar in human plasma. Its performance, characterized by a wide linearity range, low LLOQ, and short run time, makes it superior to traditional HPLC-UV methods for bioanalytical applications. The detailed experimental protocols and validation parameters outlined in this guide, in accordance with ICH M10 guidelines, offer a framework for researchers and drug development professionals to implement this method in their laboratories.
References
A Researcher's Guide to Internal Standards for PAR-1 Antagonist Bioanalysis: A Comparative Look at Vorapaxar-d5
An Introduction to Bioanalytical Internal Standards
In the quantitative bioanalysis of pharmaceuticals like Protease-Activated Receptor-1 (PAR-1) antagonists, achieving accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose, known for its selectivity and sensitivity.[1] A critical component of a robust LC-MS/MS assay is the internal standard (IS), a compound added in a known quantity to calibration standards, quality controls, and study samples before processing.[2] Its primary role is to compensate for variability during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response.[3][4]
The ideal internal standard co-elutes with the analyte and exhibits identical chemical behavior during extraction and ionization.[] For this reason, stable isotope-labeled (SIL) versions of the analyte are considered the "gold standard." Vorapaxar-d5, a deuterated form of the PAR-1 antagonist Vorapaxar, exemplifies this class of internal standard.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards, such as this compound, are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).
Key Advantages of this compound and other SILs:
-
Reduced Variability: Because SILs are chemically identical to the analyte, they experience nearly the same matrix effects and extraction recovery, leading to more accurate and precise measurements.
-
Co-elution: They typically co-elute with the unlabeled analyte, providing the most effective normalization during the chromatographic run.
-
Improved Accuracy: The use of SILs has been shown to significantly improve assay performance compared to using structurally similar but non-isotopic internal standards.
Considerations for a Good SIL Internal Standard:
-
Label Stability: The isotopic labels must be on non-exchangeable positions to prevent loss or replacement during sample processing. Deuterium labels should not be placed on heteroatoms like oxygen or nitrogen where they can exchange with protons from the solvent.
-
Mass Difference: A mass difference of at least three mass units is generally recommended for small molecules to avoid spectral overlap between the analyte and the internal standard.
-
Isotopic Purity: The SIL should have a non-detectable level of the unlabeled species to prevent interference with the measurement of the analyte, especially at the lower limit of quantification (LLOQ).
Alternative Internal Standards: Structural Analogs
Before the widespread availability of custom-synthesized SILs, the most common choice for an internal standard was a structural analog—a different molecule with similar chemical properties to the analyte.
Potential Disadvantages Compared to SILs:
-
Differential Matrix Effects: Structural analogs may not experience the same degree of ion suppression or enhancement from the biological matrix (e.g., plasma, serum) as the analyte.
-
Varying Extraction Recovery: Their physicochemical differences can lead to different recovery rates during sample preparation steps like protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: While they should be similar, they will not co-elute perfectly with the analyte, which can introduce variability.
Performance Data Comparison
| Validation Parameter | This compound (SIL IS) | Structural Analog IS | Rationale for Difference |
| Accuracy (% Bias) | Typically within ±5% | May show higher variability, potentially ±10-15% | SILs better compensate for matrix effects and recovery variations, leading to a measured concentration closer to the true value. |
| Precision (% CV) | Typically <5% | May be higher, potentially <15% | The superior normalization capability of SILs reduces random error throughout the analytical process. |
| Matrix Effect | Minimal to negligible impact | Potential for significant and variable ion suppression/enhancement | The analyte and SIL are affected almost identically by the matrix, canceling out the effect. A structural analog will have different ionization properties. |
| Recovery | Consistent between analyte and IS | Can be differential and variable | Minor physical property differences in a structural analog can lead to inconsistent recovery during extraction steps. |
| Linearity (R²) | Consistently >0.995 | Often >0.99, but may show more dispersion | Better precision at each calibration point due to superior normalization leads to a stronger linear correlation. |
Experimental Protocols
A robust bioanalytical method is essential for generating reliable pharmacokinetic data. Below is a typical experimental protocol for the quantification of a PAR-1 antagonist like Vorapaxar in human plasma using this compound as an internal standard.
Bioanalytical Method for Vorapaxar in Human Plasma
-
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality controls at room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 10 seconds to ensure homogeneity.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute to ensure complete precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion (e.g., 5 µL) into the LC-MS/MS system.
-
-
Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting at 20% B, increasing to 95% B over 2.5 minutes, holding for 1 minute, and re-equilibrating for 1 minute.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions
-
Instrument: A triple quadrupole mass spectrometer (e.g., Sciex API 5500).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Vorapaxar: Q1: m/z 489.2 → Q3: m/z 271.1
-
This compound: Q1: m/z 494.2 → Q3: m/z 276.1
-
-
Key Parameters: Optimize ion source gas, curtain gas, collision gas, temperature, and compound-specific parameters (declustering potential, collision energy).
-
Visualizing Key Processes
To better understand the context of Vorapaxar's use, the following diagrams illustrate the PAR-1 signaling pathway and the standard bioanalytical workflow.
Caption: PAR-1 signaling pathway and Vorapaxar's mechanism of action.
Vorapaxar is a competitive antagonist that inhibits the PAR-1 receptor, blocking thrombin-mediated platelet activation. Human platelets express both PAR-1 and PAR-4 receptors, both of which are activated by thrombin. PAR-1 is the primary high-affinity receptor responsible for the initial, rapid platelet response.
References
A Comparative Pharmacokinetic Analysis of Vorapaxar and its Deuterated Analog, Vorapaxar-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of Vorapaxar, a first-in-class protease-activated receptor-1 (PAR-1) antagonist, and its stable isotope-labeled analog, Vorapaxar-d5. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and pharmacokinetic studies.
Vorapaxar is an antiplatelet agent indicated for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD).[1][2] this compound, a deuterated version of Vorapaxar, serves as a crucial internal standard in bioanalytical methods for the accurate quantification of Vorapaxar in biological matrices.[3][4] While direct in-vivo comparative pharmacokinetic studies between Vorapaxar and this compound are not extensively published, the physicochemical similarities and its use as an internal standard imply a nearly identical pharmacokinetic behavior. This guide will focus on the established pharmacokinetics of Vorapaxar, with the understanding that this compound is designed to mirror these properties for analytical purposes.
Quantitative Pharmacokinetic Data of Vorapaxar
The following table summarizes the key pharmacokinetic parameters of Vorapaxar based on clinical studies.
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~100% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |
| Effect of Food | Clinically insignificant delay in absorption and increase in exposure | |
| Distribution | ||
| Volume of Distribution (Vd/F) | 424 - 508 L | |
| Plasma Protein Binding | ≥99% (primarily to albumin) | |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP3A4 and CYP2J2 | |
| Major Active Metabolite | M20 (equipotent to Vorapaxar) | |
| Major Inactive Metabolite | M19 (amine metabolite) | |
| Excretion | ||
| Primary Route of Elimination | Feces (~91.5%) | |
| Elimination in Urine | ~8.5% | |
| Elimination Half-Life | ||
| Effective Half-Life | 3-4 days | |
| Apparent Terminal Half-Life | 8 days (173–269 hours) |
Experimental Protocols
The pharmacokinetic analysis of Vorapaxar in biological samples, such as plasma or serum, is typically conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision in these assays.
Key Experimental Steps:
-
Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma) are spiked with a known concentration of this compound as an internal standard.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
The supernatant is separated by centrifugation and may be further purified by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
The final extract is evaporated and reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate Vorapaxar and this compound from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both Vorapaxar and this compound. For example, a mass transition for Vorapaxar could be m/z 496.2 → 148.1, while for this compound, it would be m/z 501.2 → 148.1, reflecting the mass difference due to the five deuterium atoms.
-
-
Data Analysis:
-
The peak area ratios of the analyte (Vorapaxar) to the internal standard (this compound) are calculated.
-
A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.
-
The concentration of Vorapaxar in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Vorapaxar
Caption: Mechanism of action of Vorapaxar in inhibiting platelet aggregation.
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug Monograph: Vorapaxar (Zontivity) [ebmconsult.com]
A Comparative Guide to the Bioanalysis of Vorapaxar: Unveiling the Superiority of a Deuterated Standard with UPLC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for successful pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard for the analysis of Vorapaxar, against alternative analytical approaches.
Vorapaxar, a potent antagonist of the protease-activated receptor-1 (PAR-1), plays a crucial role in inhibiting thrombin-mediated platelet aggregation.[1][2] The robust and reliable measurement of Vorapaxar in biological matrices is therefore essential for its clinical development and therapeutic monitoring. This guide will delve into the experimental data supporting the use of a deuterated standard in a UPLC-MS/MS assay and provide a detailed protocol for its implementation.
The Gold Standard: UPLC-MS/MS with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as Vorapaxar-D5, is widely recognized as the gold standard in bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for matrix effects and variations in instrument response. This results in superior accuracy and precision.
Two validated UPLC-MS/MS methods for Vorapaxar utilizing a deuterated standard are presented below, showcasing the excellent linearity and sensitivity achievable with this approach.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Linearity Range | 1.00 - 1000 ng/mL | 35.0 - 105.0 pg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | Not explicitly stated, but the range suggests high sensitivity |
| Inter-run Accuracy | > 95.2% | Not explicitly stated |
| Inter-run Precision (%RSD) | ≤ 3.3% | Not explicitly stated |
| Internal Standard | This compound | This compound |
Comparison with Alternative Methods
| Feature | UPLC-MS/MS with Deuterated Standard | HPLC-UV |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (µg/mL to ng/mL) |
| Specificity | Very High (based on mass-to-charge ratio) | Lower (potential for interference from co-eluting compounds) |
| Linearity | Wide dynamic range | Generally narrower than MS methods |
| Sample Throughput | High, with rapid analysis times | Moderate |
| Cost & Complexity | Higher initial investment and operational complexity | Lower cost and simpler operation |
| Matrix Effect Compensation | Excellent, due to the co-eluting deuterated standard | Prone to matrix effects, requiring more extensive sample cleanup |
The UPLC-MS/MS method with a deuterated standard offers unparalleled sensitivity and specificity, making it the superior choice for bioanalytical studies where low concentrations of Vorapaxar need to be accurately measured.
Experimental Protocols
UPLC-MS/MS Method with Deuterated Standard (Method 1)
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add the internal standard (this compound) solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography
-
Column: ACQUITY™ UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 5mM Ammonium Formate, pH 4.0) and an organic solvent (e.g., Methanol:Acetonitrile).
-
Flow Rate: 0.2 mL/min
-
Retention Time: Approximately 1.5 minutes.[3]
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
Visualizing the Mechanism and Workflow
To further elucidate the context of Vorapaxar analysis, the following diagrams illustrate its signaling pathway and the experimental workflow.
Caption: Vorapaxar's mechanism of action as a PAR-1 antagonist.
Caption: Experimental workflow for Vorapaxar analysis by UPLC-MS/MS.
References
Evaluating Recovery and Matrix Effects for Vorapaxar-d5 in Bioanalytical Methods: A Comparative Guide
For researchers and scientists engaged in the development and validation of bioanalytical methods for Vorapaxar, the selection of an appropriate internal standard and sample preparation technique is critical for ensuring accurate and reliable data. This guide provides a comparative overview of the performance of Vorapaxar-d5 as an internal standard, focusing on recovery and matrix effects when utilized with common sample preparation methodologies.
Comparative Analysis of Sample Preparation Methods
The choice of sample preparation is a pivotal step in minimizing matrix interference and maximizing analyte recovery. While specific comparative data for this compound across different extraction techniques is not extensively published in a single study, we can infer performance based on the established characteristics of each method. This compound, as a stable isotope-labeled (SIL) internal standard, is the gold standard for LC-MS/MS bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation.[1][2][3]
Here, we compare three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Good to High (80-100%) | Moderate to High (70-95%) | High and Reproducible (85-105%) |
| Internal Standard (this compound) Recovery | Good to High (80-100%) | Moderate to High (70-95%) | High and Reproducible (85-105%) |
| Matrix Effect (Analyte) | Moderate to High | Low to Moderate | Minimal |
| Matrix Effect (Internal Standard) | Moderate to High | Low to Moderate | Minimal |
| Sample Cleanliness | Low | Moderate | High |
| Method Simplicity | High | Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
Note: The values presented are representative and based on general observations in bioanalytical method development.[4] Actual results for Vorapaxar may vary depending on the specific laboratory conditions and protocols. A UPLC-MS/MS method for Vorapaxar has been described using protein precipitation with this compound as the internal standard.
Experimental Protocols
Accurate assessment of recovery and matrix effects is fundamental to method validation. Below are detailed protocols for these evaluations.
Recovery Evaluation
The recovery of an analyte and internal standard is determined by comparing the analytical response of an extracted sample to the response of an unextracted standard.
Procedure:
-
Prepare three sets of samples:
-
Set A (Pre-extraction Spike): Spike blank biological matrix with Vorapaxar and this compound at three concentration levels (low, medium, and high QC levels). Process these samples using the chosen extraction procedure (PPT, LLE, or SPE).
-
Set B (Post-extraction Spike): Process blank biological matrix samples through the extraction procedure. Spike the resulting extract with Vorapaxar and this compound at the same three concentration levels.
-
Set C (Neat Solution): Prepare standard solutions of Vorapaxar and this compound in the reconstitution solvent at the same three concentration levels.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the percentage recovery for both the analyte and the internal standard using the following formula:
% Recovery = (Peak Area of Set A / Peak Area of Set B) x 100
Matrix Effect Evaluation
The matrix effect is assessed by comparing the response of an analyte in the presence of matrix components to its response in a neat solution.
Procedure:
-
Prepare two sets of samples:
-
Set B (Post-extraction Spike): Process blank biological matrix from at least six different sources through the extraction procedure. Spike the resulting extracts with Vorapaxar and this compound at low and high QC concentrations.
-
Set C (Neat Solution): Prepare standard solutions of Vorapaxar and this compound in the reconstitution solvent at the same low and high QC concentrations.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the matrix factor (MF) for the analyte and internal standard:
Matrix Factor = (Peak Area in the presence of matrix (Set B) / Peak Area in neat solution (Set C))
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
IS-Normalized MF = (Matrix Factor of Analyte / Matrix Factor of Internal Standard)
-
The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix sources should be ≤15%.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the evaluation of recovery and matrix effect.
Caption: Workflow for Recovery and Matrix Effect Evaluation.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to Internal Standards for Vorapaxar Analysis: Vorapaxar-d5 vs. ¹³C-Labeled Analogues
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the antiplatelet agent Vorapaxar by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the analytical method. Stable isotope-labeled (SIL) internal standards are the gold standard, as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective compensation of variability during sample preparation and analysis. This guide provides a detailed comparison of the commonly used deuterated internal standard, Vorapaxar-d5, with the theoretically superior, though not yet widely available, ¹³C-labeled Vorapaxar internal standard.
Executive Summary: The Case for ¹³C-Labeling
While this compound is a widely accepted and utilized internal standard for Vorapaxar quantification, the principles of analytical chemistry and extensive research in bioanalysis suggest that a ¹³C-labeled internal standard would offer enhanced performance. The key advantages of a ¹³C-labeled standard over a deuterated one lie in its identical chromatographic behavior and greater isotopic stability. Deuterated standards can sometimes exhibit a slight shift in retention time (the "isotope effect") and, in rare cases, may be susceptible to back-exchange of deuterium for hydrogen. These phenomena can lead to inaccuracies in quantification, particularly when significant matrix effects are present. In contrast, ¹³C-labeled standards co-elute perfectly with the unlabeled analyte and are not prone to isotopic exchange, ensuring the most accurate compensation for analytical variability.
Comparative Performance: this compound vs. ¹³C-Labeled Vorapaxar
The following table summarizes the expected performance characteristics of this compound versus a hypothetical ¹³C-labeled Vorapaxar internal standard based on established principles in bioanalysis. While a direct head-to-head experimental comparison for Vorapaxar is not currently available in the literature, this data reflects typical observations when comparing deuterated and ¹³C-labeled standards for other pharmaceutical compounds.
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Vorapaxar (Hypothetical) | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift | Identical to unlabeled Vorapaxar | The larger mass difference in deuterated standards can sometimes lead to differential interactions with the stationary phase. |
| Matrix Effect Compensation | Good to Excellent | Excellent | Co-elution of the ¹³C-labeled standard ensures it experiences the exact same matrix effects as the analyte. |
| Isotopic Stability | Generally stable, but potential for back-exchange under certain conditions | Highly stable, no risk of isotopic exchange | Carbon-13 isotopes are incorporated into the stable carbon backbone of the molecule. |
| Accuracy (% Bias) | Typically < 15% | Typically < 10% | More effective compensation for matrix effects leads to higher accuracy. |
| Precision (% CV) | Typically < 15% | Typically < 10% | Consistent compensation for variability results in improved precision. |
Experimental Protocols
Below are detailed experimental protocols for the analysis of Vorapaxar using both this compound and a hypothetical ¹³C-labeled internal standard.
Method 1: Vorapaxar Analysis using this compound Internal Standard
This method is based on a validated UPLC-MS/MS assay for the determination of Vorapaxar in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Pursuit XRs-100Å, C18, 4.6 x 50 mm, 10 µm
-
Mobile Phase: 5mM Ammonium Formate Buffer (pH 4.0) : Methanol : Acetonitrile (40:30:30, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Vorapaxar: m/z 591.4 → 447.2
-
This compound: m/z 498.6 → 447.2
-
Method 2: Hypothetical Vorapaxar Analysis using ¹³C-Labeled Internal Standard
This proposed method assumes the availability of a ¹³C-labeled Vorapaxar standard (e.g., Vorapaxar-¹³C₆). The protocol would be very similar to the one for this compound, with adjustments to the mass spectrometric detection.
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for the this compound method, substituting the deuterated standard with a ¹³C-labeled Vorapaxar working solution.
2. LC-MS/MS Conditions:
-
LC conditions would remain the same as the goal is co-elution.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Vorapaxar: m/z 591.4 → 447.2
-
Vorapaxar-¹³C₆ (hypothetical): m/z 597.4 → 453.2 (assuming labeling on the core structure)
-
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the analytical workflow and the key differences between the two types of internal standards.
The Gold Standard in Regulated Bioanalysis: Performance Characteristics of Vorapaxar-d5
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of the antiplatelet agent Vorapaxar, the choice of internal standard is a critical factor influencing the reliability of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of the performance characteristics of the deuterated internal standard, Vorapaxar-d5, against the theoretical performance of a structural analog, supported by experimental data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
In regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the "gold standard". This is due to its near-identical physicochemical properties to the analyte, Vorapaxar. This similarity ensures that the internal standard closely mimics the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby providing the most accurate correction for potential variabilities.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The following tables summarize the key performance characteristics of this compound from validated LC-MS/MS methods and provide a comparative overview of the expected performance of a hypothetical structural analog internal standard.
Table 1: LC-MS/MS Method Parameters for Vorapaxar Analysis
| Parameter | Vorapaxar | This compound (Internal Standard) |
| Mass Transition (m/z) | 591.4 → 447.2[1] | 498.6 → 447.2[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Table 2: Bioanalytical Method Validation Parameters
| Performance Characteristic | Vorapaxar with this compound IS | Vorapaxar with Structural Analog IS (Expected) |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | Typically >0.99, but may be more variable |
| Calibration Range | 0.01 - 200.0 ng/mL[1] | Similar range may be achievable, but with potentially lower precision at the limits |
| Precision (%CV) | Inter-run precision: ≤3.3%[2] | Likely to be higher due to differences in extraction recovery and matrix effects |
| Accuracy (% Bias) | Inter-run accuracy: better than 95.2% | May be less accurate due to differential matrix effects and extraction efficiencies |
| Recovery | Consistent and reproducible | May differ significantly from the analyte, leading to inaccurate quantification |
| Matrix Effect | Effectively compensated | High potential for differential matrix effects, leading to ion suppression or enhancement and compromising data accuracy |
| Stability | Stable for up to 3 freeze/thaw cycles, at least 467 days at -20°C, and at least 7 hours at room temperature | While the analyte stability is the primary concern, a dissimilar IS cannot track analyte degradation effectively |
The Critical Advantage of Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound lies in its ability to compensate for variations that can occur during sample processing and analysis. A structural analog, while chemically similar, will have different chromatographic retention times, extraction recoveries, and ionization efficiencies. These differences mean it cannot accurately account for sample-to-sample variability, particularly the unpredictable effects of the biological matrix. The use of a SIL-IS is a key recommendation in regulatory guidelines for bioanalytical method validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical methods. Below is a representative experimental protocol for the quantification of Vorapaxar in human plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Perform a protein precipitation step by adding an organic solvent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 5mM ammonium formate buffer) and an organic component (e.g., methanol and acetonitrile).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion electrospray mode with multiple reaction monitoring (MRM) of the mass transitions specified in Table 1.
Vorapaxar's Mechanism of Action: The PAR-1 Signaling Pathway
Vorapaxar is a selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor that plays a central role in thrombin-mediated platelet activation. Understanding this pathway is crucial for researchers in the field.
Caption: PAR-1 signaling pathway and the inhibitory action of Vorapaxar.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Vorapaxar in a regulated environment, emphasizing the critical role of the internal standard.
Caption: A typical workflow for regulated bioanalysis of Vorapaxar.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Vorapaxar-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical guidance for the handling of Vorapaxar-d5 in a laboratory setting. It includes detailed operational procedures, disposal plans, and emergency protocols to ensure the safety of personnel and the integrity of research. This compound is a deuterated form of Vorapaxar, a potent antiplatelet agent and a selective, competitive antagonist of the protease-activated receptor (PAR-1).[1][2] Due to its pharmacological activity, careful handling is imperative.
Hazard Identification and Personal Protective Equipment (PPE)
Vorapaxar is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs through single or repeated exposure.[3] As this compound is structurally similar, it should be handled with the same precautions.
Minimum PPE Requirements: [4][5]
-
Body Protection: A dedicated laboratory coat should be worn over personal clothing. For tasks with a higher risk of contamination, a disposable gown is recommended.
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Double gloving with disposable nitrile gloves is required. Gloves should be changed immediately if contaminated.
-
Respiratory Protection: For handling the powder outside of a certified chemical fume hood or for cleaning up spills, a NIOSH-approved N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) is necessary to prevent inhalation.
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be considered when handling large quantities of the powder.
| PPE Item | Specification | Rationale |
| Lab Coat/Gown | Disposable or dedicated; laundered professionally | Protects skin and clothing from contamination. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Protects eyes from splashes and airborne particles. |
| Face Shield | Worn over goggles | Provides an additional layer of protection for the face. |
| Gloves | Double-layered nitrile gloves | Prevents skin contact with the potent compound. |
| Respirator | N95 or PAPR | Prevents inhalation of hazardous powder. |
| Shoe Covers | Disposable | Prevents tracking of contamination outside the work area. |
Operational Plan: Handling and Storage
A systematic approach is crucial for safely handling potent compounds like this compound.
Engineering Controls
-
All handling of this compound powder, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Preparation of Stock Solutions
The following protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation: Don all required PPE as outlined in Section 1. Prepare the workspace within the chemical fume hood by laying down a disposable bench liner.
-
Weighing: Carefully weigh the desired amount of this compound powder onto weigh paper using an analytical balance inside the fume hood. Handle the powder gently to avoid generating dust.
-
Solubilization: Carefully transfer the weighed powder into a volumetric flask. Use a small amount of the chosen solvent (e.g., DMSO) to rinse the weigh paper and ensure all the powder is transferred. Add the solvent to the flask, cap it, and gently swirl or vortex until the compound is fully dissolved. Bring the solution to the final desired volume with the solvent.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and the preparer's initials.
Storage Conditions:
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
Experimental Use
-
When diluting stock solutions for experiments, work within a chemical fume hood.
-
Keep all containers with this compound tightly sealed when not in use.
-
After handling, thoroughly decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., a detergent solution followed by a solvent rinse).
-
Wash hands thoroughly after removing PPE.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
For Small Powder Spills (inside a fume hood):
-
Alert: Notify others in the immediate area.
-
Contain: Gently cover the spill with a disposable absorbent material dampened with water to prevent the powder from becoming airborne.
-
Clean: Use forceps to pick up the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with a suitable solvent (e.g., ethanol), and then water. Dispose of all cleaning materials as hazardous waste.
For Large Powder Spills (or spills outside a fume hood):
-
Evacuate and Alert: Immediately evacuate the area and alert others. Prevent re-entry.
-
Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Secure the Area: Close the doors to the affected area to contain the spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
The disposal of this compound and associated waste must comply with all federal, state, and local regulations for hazardous waste.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh paper, disposable lab coats, spill cleanup materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Experimental Protocol Example: In Vitro Platelet Aggregation Assay
This is a representative protocol for assessing the inhibitory activity of this compound on platelet aggregation induced by a PAR-1 agonist.
-
Prepare Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing an anticoagulant. Centrifuge the blood at a low speed to separate the PRP.
-
Prepare Platelet Suspension: Incubate the PRP with a prostacyclin (PGI2) solution to prevent platelet activation during further processing. Centrifuge the PRP at a higher speed to pellet the platelets. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's solution) to the desired concentration.
-
Incubate with this compound: Add various concentrations of this compound (or vehicle control) to the platelet suspensions and incubate at 37°C for a specified time (e.g., 1 hour).
-
Induce Platelet Aggregation: Add a PAR-1 agonist, such as thrombin receptor-activating peptide (TRAP), to the platelet suspensions to induce aggregation.
-
Measure Aggregation: Measure the change in light transmittance using a platelet aggregometer to quantify the extent of platelet aggregation.
-
Data Analysis: Calculate the IC50 value for this compound to determine its potency in inhibiting PAR-1 mediated platelet aggregation.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound as a PAR-1 antagonist.
Caption: Step-by-step workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
